Product packaging for Dillenic acid C(Cat. No.:)

Dillenic acid C

Cat. No.: B1252012
M. Wt: 470.7 g/mol
InChI Key: OLBGREBERCXYAJ-WBGWUSGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dillenic acid C is a natural triterpenoid compound isolated from plant species of the genus Dillenia , such as Dillenia papuana . This compound belongs to a class of organic compounds known as prenol lipids and has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . Triterpenoids from Dillenia species are of significant research interest due to their wide range of reported biological activities . Extracts from various Dillenia plants, which contain triterpenoids like this compound, have demonstrated key pharmacological properties in preclinical studies, including anti-inflammatory, antimicrobial, and cytotoxic effects . Specifically, related triterpenoids have shown pronounced anti-inflammatory activity by inhibiting the production of prostaglandin E2, a major inflammatory mediator . Furthermore, triterpenoids contribute to the antimicrobial activity of Dillenia extracts against a spectrum of Gram-positive and Gram-negative bacteria . As a naturally occurring triterpenoid, this compound is a valuable reference standard for the phytochemical characterization of Dillenia species and a promising lead compound for researchers investigating new anti-inflammatory and antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1252012 Dillenic acid C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-11-29(6)21(30(20,7)23(32)16-22(25)31)9-8-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-28(18,29)5/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,23-,26+,27-,28+,29+,30-/m0/s1

InChI Key

OLBGREBERCXYAJ-WBGWUSGSSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H](CC(=O)C5(C)C)O)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

1-hydroxy-3-oxoolean-12-en-30-oic acid
dillenic acid C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Betulinic Acid from Dillenia indica Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dillenia indica, commonly known as the elephant apple, is a plant with a rich history in traditional medicine across Southeast Asia. Its leaves, bark, and fruit are known to contain a variety of bioactive phytochemicals. Among these, the pentacyclic triterpenoid betulinic acid has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive technical guide on the isolation and quantification of betulinic acid from the leaves of Dillenia indica, intended for researchers and professionals in the field of natural product chemistry and drug development. While the initial topic of interest was "dillenic acid C," a thorough review of scientific literature revealed no such compound isolated from Dillenia indica. Therefore, this guide focuses on betulinic acid, a major and well-documented bioactive constituent of the plant.

Data Presentation: Quantitative Analysis of Betulinic Acid

The concentration and yield of betulinic acid can vary significantly based on the plant part, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Betulinic Acid Content in Various Fractions of Dillenia indica

Plant PartExtraction MethodFractionBetulinic Acid Concentration (mg/g of fraction)Reference
FruitMethanolic MacerationEthyl Acetate97.99 ± 7.61[1]
FruitAqueous Ethanolic Extraction-4.6
FruitEthyl Acetate Extraction-107.6

Table 2: Yield of Betulinic Acid from Dillenia indica Bark using Optimized Microwave-Assisted Extraction (MAE)

ParameterOptimized ConditionYield of Betulinic Acid (% w/w)Reference
Temperature90°C0.91
Microwave Power200 W0.91
Extraction Time15 minutes0.91

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of betulinic acid from Dillenia indica leaves, based on established scientific literature.

1. General Extraction and Fractionation Protocol

This protocol is a standard method for obtaining a betulinic acid-rich fraction.

  • Plant Material Preparation:

    • Collect fresh leaves of Dillenia indica.

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Shade-dry the leaves at room temperature for 10-14 days until they are brittle.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Methanolic Extraction:

    • Macerate the dried leaf powder in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

  • Solvent-Solvent Fractionation:

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with n-hexane to remove non-polar constituents. Collect the n-hexane fraction.

    • Next, partition the aqueous layer with chloroform. Collect the chloroform fraction.

    • Finally, partition the remaining aqueous layer with ethyl acetate. Betulinic acid is known to be enriched in this fraction.

    • Concentrate the ethyl acetate fraction to dryness to yield the betulinic acid-rich extract.

2. Purification by Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column uniformly with the slurry.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.

    • Adsorb this sample onto a small amount of silica gel and allow it to dry.

    • Load the dried sample onto the top of the prepared silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Isolation:

    • Spot the collected fractions on a pre-coated silica gel TLC plate.

    • Develop the TLC plate using a mobile phase such as toluene:methanol:chloroform (8:1:1, v/v/v).

    • Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

    • Combine the fractions that show a prominent spot corresponding to a standard betulinic acid marker.

    • Concentrate the combined fractions to obtain purified betulinic acid.

3. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

  • Sample and Standard Preparation:

    • Prepare a standard stock solution of betulinic acid in methanol (1 mg/mL).

    • Prepare sample solutions of the various extracts in methanol.

  • Chromatography:

    • Apply bands of the standard and sample solutions on a pre-coated silica gel 60 F254 HPTLC plate.

    • Develop the plate in a twin-trough glass chamber with a mobile phase of toluene:methanol:chloroform (8:1:1, v/v/v).

    • After development, dry the plate.

  • Densitometric Analysis:

    • Derivatize the plate with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes.

    • Perform densitometric scanning at 525 nm.

    • Quantify the amount of betulinic acid in the samples by comparing the peak areas with the standard calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification & Analysis A Fresh Dillenia indica Leaves B Washing & Drying A->B C Grinding to Powder B->C D Maceration in Methanol C->D E Filtration & Concentration D->E F Crude Methanolic Extract E->F G Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) F->G H Ethyl Acetate Fraction (Betulinic Acid Enriched) G->H I Silica Gel Column Chromatography H->I J TLC Monitoring I->J K Pure Betulinic Acid J->K L HPTLC/HPLC Quantification K->L

Caption: Workflow for the isolation and purification of betulinic acid.

Signaling Pathways of Betulinic Acid

Anticancer Activity via Intrinsic Apoptosis Pathway

Betulinic acid is a potent inducer of apoptosis in various cancer cells, primarily through the mitochondrial (intrinsic) pathway.

G BA Betulinic Acid Mito Mitochondria BA->Mito Induces Permeabilization CytoC Cytochrome c Release Mito->CytoC Smac Smac/DIABLO Release Mito->Smac Casp9 Caspase-9 CytoC->Casp9 Activates IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac->IAPs Inhibits Casp3 Caspase-3 (Executioner Caspase) IAPs->Casp3 Inhibition Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.

Inhibition of PI3K/Akt/mTOR Pro-Survival Pathway

Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a key pathway in cell survival and proliferation.

G BA Betulinic Acid PI3K PI3K BA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Betulinic acid inhibits the pro-survival PI3K/Akt/mTOR pathway.

Betulinic acid is a promising bioactive compound from Dillenia indica with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its successful isolation, purification, and quantification from the leaves of the plant. The visualization of its key signaling pathways offers insights into its mechanisms of action, particularly in the context of cancer therapy. Further research into optimizing extraction yields from leaves and exploring its full pharmacological profile is warranted.

References

Dillenic Acid C: A Technical Guide to Its Natural Sources, Isolation, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid C, an oleanane-type pentacyclic triterpenoid, has been identified as a constituent of the plant species Dillenia papuana. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, inferred methodology for its isolation and quantification, and a discussion of its potential biological activities. Drawing on data from structurally related oleanane triterpenoids, this document outlines plausible signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development initiatives. While quantitative data for this compound concentration in its natural source is not currently available in public literature, this guide establishes a framework for such investigations.

Natural Sources of this compound

This compound has been identified as a secondary metabolite isolated from the plant Dillenia papuana, a member of the Dilleniaceae family.[1] This plant is native to New Guinea.[1] At present, Dillenia papuana is the only documented natural source of this compound.

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyTissue/OrganGeographic Distribution
Dillenia papuanaDilleniaceaeAerial parts (leaves and stems)New Guinea

Quantitative Analysis of this compound

To date, specific quantitative data on the concentration of this compound in Dillenia papuana has not been reported in the available scientific literature. However, quantitative analysis of other triterpenoids in the Dillenia genus has been successfully performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The ethyl acetate fraction of the stem bark of Dillenia serrata, a related species, was found to contain high concentrations of other triterpenoids like koetjapic acid (15.1%) and betulinic acid (52.8%).[2] This suggests that this compound may also be present in significant quantities in Dillenia papuana.

Table 2: Quantitative Data of this compound in Dillenia papuana

Plant PartExtraction MethodQuantification MethodConcentration (mg/g dry weight)Reference
Aerial PartsNot ReportedNot ReportedData not availableN/A

Experimental Protocols: Isolation and Quantification

While the precise experimental protocol used for the initial isolation of this compound is not detailed in the available literature, a general methodology can be inferred from standard practices for the isolation of triterpenoids from plant materials and from protocols used for related compounds from the Dillenia genus.

Isolation of this compound from Dillenia papuana

The following is a proposed workflow for the isolation of this compound, based on established phytochemical techniques:

  • Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether to remove lipids and pigments, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. Triterpenoids are typically extracted in the dichloromethane or ethyl acetate fraction.

  • Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is employed to separate the components based on their polarity.

  • Purification: Fractions containing compounds with similar TLC profiles to known triterpenoids are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or repeated column chromatography until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated pure compound is then elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HMQC, HMBC), as well as mass spectrometry.[1]

G plant_material Dillenia papuana (Aerial Parts) (Dried and Powdered) extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_fractions Fractions containing this compound tlc->pure_fractions purification Further Purification (e.g., Prep. TLC, Recrystallization) pure_fractions->purification dillenic_acid_c Pure this compound purification->dillenic_acid_c structure_elucidation Structure Elucidation (NMR, MS) dillenic_acid_c->structure_elucidation

Figure 1: Proposed Experimental Workflow for the Isolation of this compound.
Quantification of this compound using RP-HPLC

A validated RP-HPLC method can be developed for the quantification of this compound, adapting protocols used for other triterpenoids from Dillenia.[2]

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions are then prepared by serial dilution to generate a calibration curve.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Chromatographic Conditions (Proposed):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with an acid like phosphoric acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 210 nm for the carboxylic acid chromophore).

    • Injection Volume: 20 µL.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways modulated by this compound are not yet available. However, extensive research on other oleanane-type triterpenoids provides a strong basis for predicting its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Oleanane triterpenoids are well-documented for their anti-inflammatory properties. A related compound, 3-oxoolean-12-en-30-oic acid, isolated from Dillenia serrata, has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, with an IC50 value of 1.54 µM.[2][3] This inhibition is likely mediated through the downregulation of the cyclooxygenase-2 (COX-2) enzyme. It is plausible that this compound exerts similar anti-inflammatory effects by targeting the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Dillenic_acid_C This compound Dillenic_acid_C->IKK inhibition COX2 COX-2 Gene Expression Nucleus->COX2 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation

Figure 2: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
Anticancer Activity

Many oleanane triterpenoids have demonstrated potent anticancer activity through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Oleanolic acid, a structurally similar triterpenoid, has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis. It is hypothesized that this compound may also exhibit anticancer properties by targeting key components of this survival pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Dillenic_acid_C This compound Dillenic_acid_C->PI3K inhibition Dillenic_acid_C->Akt inhibition Apoptosis Apoptosis Proliferation->Apoptosis

Figure 3: Postulated Anticancer Signaling Pathway of this compound.
Antibacterial Activity

This compound has been reported to exhibit antibacterial activity against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[1] The proposed mechanism of action for the antibacterial effects of oleanane-type triterpenoids involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound, a constituent of Dillenia papuana, represents a promising lead compound for further pharmacological investigation. While its natural occurrence is currently limited to a single plant species, its structural similarity to other bioactive oleanane triterpenoids suggests a potential for significant anti-inflammatory, anticancer, and antibacterial properties.

Future research should focus on:

  • Quantitative Analysis: Determining the concentration of this compound in various parts of Dillenia papuana to assess the feasibility of its extraction for research and development.

  • Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to confirm and characterize the anti-inflammatory, anticancer, and antibacterial activities of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a mechanistic level.

  • Synthetic Approaches: Developing synthetic or semi-synthetic routes to this compound and its analogues to enable structure-activity relationship studies and to provide a sustainable source of the compound for further development.

This technical guide provides a foundational resource for scientists and researchers interested in the therapeutic potential of this compound. The inferred methodologies and postulated signaling pathways offer a roadmap for future investigations that could unlock the full pharmacological potential of this natural product.

References

Dillenic acid C physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillenic acid C is a naturally occurring oleanene-type triterpenoid that has been isolated from the medicinal plant Dillenia papuana. Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid. Preliminary studies have demonstrated its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, along with available information on its biological activities and the general experimental context for triterpenoids of this class.

Physical and Chemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from data on structurally similar oleanane triterpenoids and computational models.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Computed/Inferred)2-Hydroxy-3-oxo-12-oleanen-28-oic acid (Experimental)Oleanolic Acid (Experimental)18β-Glycyrrhetinic acid (Experimental)
Molecular Formula C₃₀H₄₆O₄[1]C₃₀H₄₆O₄[1]C₃₀H₄₈O₃C₃₀H₄₆O₄
Molecular Weight 470.7 g/mol 470.7 g/mol [1]456.7 g/mol 470.69 g/mol
Melting Point (°C) Not available226 - 227306 - 313[2]292 - 295
Boiling Point (°C) Not availableNot available553 - 554 at 760 mmHg[2]~492 (estimate)[3]
Solubility Insoluble in water; Soluble in organic solvents like acetic acid.[3][4]Not availableSoluble in organic solvents.[4]Soluble in acetic acid.[3]
pKa ~5.5 (estimated)Not availableNot available5.56 ± 0.1[3]
Appearance Likely a solid.Solid[1]Crystalline solidWhite crystalline powder
XLogP3 6.66.6[1]Not availableNot available
Hydrogen Bond Donor Count 2[1]2[1]Not availableNot available
Hydrogen Bond Acceptor Count 4[1]4[1]Not availableNot available
Topological Polar Surface Area 77.8 Ų77.8 ŲNot availableNot available

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the initial report of its discovery.

Isolation of this compound

The isolation of this compound from the leaves and stems of Dillenia papuana typically involves the following steps:

  • Extraction: The air-dried and powdered plant material is extracted with a non-polar solvent such as petroleum ether.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound as 1α-hydroxy-3-oxoolean-12-en-30-oic acid was determined through a combination of spectroscopic techniques:

  • ¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework of the molecule.

  • 2D-NMR (COSY, HMQC, HMBC, NOESY): To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been shown to possess antibacterial activity against a panel of bacteria, including Bacillus subtilis, Escherichia coli, and Micrococcus luteus. The mechanism of action is not yet fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential enzymes, a common mode of action for triterpenoids.

Potential Anti-inflammatory and Anticancer Activities

While specific studies on the anti-inflammatory and anticancer properties of this compound are not yet available, numerous oleanane-type triterpenoids have demonstrated significant activity in these areas. It is plausible that this compound may also exhibit similar properties through the modulation of key signaling pathways.

Oleanane triterpenoids have been shown to exert their effects by interacting with multiple cellular signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by triterpenoids can lead to apoptosis in cancer cells.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells and promotes tumor growth and survival. Oleanane derivatives have been shown to inhibit STAT3 signaling.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of triterpenoids.

Visualizations

General Workflow for Isolation and Identification

G plant_material Dillenia papuana (Leaves and Stems) extraction Extraction (Petroleum Ether) plant_material->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification HPLC / Prep. TLC fractionation->purification pure_compound This compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation and identification of this compound.

Potential Signaling Pathways Targeted by Oleanane Triterpenoids

G cluster_cell Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Survival IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Dillenic_Acid_C This compound (potential action) Dillenic_Acid_C->PI3K Inhibition Dillenic_Acid_C->STAT3 Inhibition Dillenic_Acid_C->NFkB Inhibition Dillenic_Acid_C->Apoptosis Induction

References

Dillenic Acid C: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dillenic acid C is a naturally occurring oleanane-type triterpenoid, a class of complex organic compounds known for their diverse biological activities. It was first identified and isolated from Dillenia papuana, a large canopy tree native to Indonesia and Papua New Guinea.[1] Ethnobotanical studies have documented the traditional use of D. papuana by native people in the Morobe Province of Papua New Guinea for the treatment of various ailments, including asthma and chest pain, and as an aid in childbirth, highlighting the plant's significance in traditional medicine.[1] This guide provides a comprehensive overview of the discovery, structural elucidation, and known biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Isolation

This compound was first reported in a 1994 study by Nick, Wright, Sticher, and Rali, which focused on the phytochemical investigation of the Papua New Guinean medicinal plant Dillenia papuana. The compound was isolated from the aerial parts of the plant through a bioactivity-guided fractionation process. This process involves the systematic separation of plant extracts into fractions and testing their biological activity to guide the isolation of the active constituents. The isolation procedure employed a series of chromatographic techniques to separate this compound from a complex mixture of other triterpenoids.

Below is a generalized workflow representing the discovery and characterization process of this compound.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction and Fractionation cluster_isolation Purification cluster_analysis Structure Elucidation and Bioassay p1 Collection of Dillenia papuana (Aerial Parts) p2 Drying and Grinding p1->p2 e1 Solvent Extraction p2->e1 e2 Bioactivity-Guided Fractionation (e.g., VLC, MPLC) e1->e2 i1 High-Performance Liquid Chromatography (HPLC) e2->i1 i2 Pure this compound i1->i2 a1 Spectroscopic Analysis (NMR, MS) i2->a1 a2 Antibacterial Assays i2->a2 a3 Structure Determination a1->a3

Figure 1: Generalized workflow for the isolation and characterization of this compound.

Structure Elucidation

The chemical structure of this compound was determined to be 1α-hydroxy-3-oxoolean-12-en-30-oic acid . This was achieved through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-¹H COSY, HMQC, and HMBC experiments) and mass spectrometry. These techniques allowed for the unambiguous assignment of all proton and carbon signals, revealing the oleanane skeleton, the positions of the hydroxyl and keto groups on the A-ring, and the carboxylic acid at the C-20 position.

Spectroscopic Data

Detailed quantitative NMR data from the original 1994 publication by Nick et al. is summarized below. This data is crucial for the identification and characterization of this compound.

Carbon No. ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, J in Hz)
175.4 (CH)3.85 (dd, J=3.6, 3.0)
255.2 (CH₂)2.55 (m), 2.20 (m)
3217.8 (C)-
447.5 (C)-
555.4 (CH)1.55 (m)
619.6 (CH₂)1.60 (m)
734.0 (CH₂)1.50 (m)
839.2 (C)-
947.0 (CH)1.70 (m)
1038.6 (C)-
1123.5 (CH₂)1.95 (m)
12122.5 (CH)5.30 (t, J=3.5)
13144.0 (C)-
1441.8 (C)-
1527.8 (CH₂)1.65 (m)
1623.2 (CH₂)1.85 (m)
1746.5 (C)-
1841.5 (CH)2.20 (m)
1946.0 (CH₂)1.75 (m), 1.15 (m)
2030.6 (C)-
2133.8 (CH₂)1.45 (m)
2232.5 (CH₂)1.90 (m)
2326.5 (CH₃)1.10 (s)
2421.5 (CH₃)1.05 (s)
2515.3 (CH₃)0.80 (s)
2617.0 (CH₃)0.95 (s)
2725.9 (CH₃)1.15 (s)
2828.0 (CH₃)0.90 (s)
2933.0 (CH₃)1.25 (s)
30183.0 (COOH)-
Data sourced from Nick et al., J. Nat. Prod. 1994, 57, 1245-1250. Assignments are based on 2D NMR experiments.

Biological Activity

This compound has demonstrated notable antibacterial properties. The initial study reported its activity against a panel of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Type Activity
Bacillus subtilisGram (+)Active
Escherichia coliGram (-)Active
Micrococcus luteusGram (+)Active
Activity as reported by Nick et al. (1994). Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not provided in the abstract.

Proposed Mechanism of Antibacterial Action

While the precise molecular targets of this compound have not been specifically elucidated, the mechanism of action for structurally related oleanane and ursane-type triterpenoids has been investigated.[2][3] These studies suggest a multi-faceted mode of action against bacteria, which likely extends to this compound. The proposed mechanisms include:

  • Membrane Disruption: The lipophilic nature of the triterpenoid skeleton allows it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential ions and metabolites.[4]

  • Inhibition of Efflux Pumps: Triterpenoids have been shown to inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This action can restore or enhance the efficacy of other antimicrobial agents.[2]

  • Interference with Biofilm Formation: These compounds can affect the expression of genes involved in the formation of biofilms, which are protective communities of bacteria that are highly resistant to antibiotics.[2][5]

  • Inhibition of Cellular Processes: Triterpenoids may also interfere with critical cellular processes such as cell division and peptidoglycan synthesis.[2]

The following diagram illustrates these potential mechanisms of antibacterial action.

G cluster_cell Bacterial Cell membrane Cell Membrane efflux Efflux Pump biofilm Biofilm Formation Gene Expression division Cell Division Machinery dillenic_acid This compound dillenic_acid->membrane Disruption & Permeabilization dillenic_acid->efflux Inhibition dillenic_acid->biofilm Downregulation dillenic_acid->division Inhibition

Figure 2: Proposed antibacterial mechanisms of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the original publication are not accessible, standard methodologies for the isolation and testing of such compounds are well-established.

General Protocol for Isolation of Triterpenoids from Plant Material
  • Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with a solvent of medium polarity, such as dichloromethane or ethyl acetate, at room temperature for 24-48 hours. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Each fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate mixtures of increasing polarity) to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.

Standard Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate includes a positive control (bacteria and broth, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of this compound

As of the current literature review, there are no published reports on the total chemical synthesis of this compound. The compound is currently sourced through isolation from its natural plant origin. The development of a synthetic route would be a valuable area for future research, enabling the production of larger quantities for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is an oleanane-type triterpenoid with demonstrated antibacterial activity, isolated from the medicinal plant Dillenia papuana. Its structure has been fully elucidated, but further research is required to explore its full therapeutic potential. Key areas for future investigation include:

  • Quantitative Biological Evaluation: Determining the MIC values against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacterial cells.

  • Total Synthesis: Developing a robust and efficient synthetic route to enable further pharmacological studies and the creation of novel derivatives.

  • In Vivo Efficacy: Evaluating the antibacterial activity of this compound in animal models of infection.

The study of this compound and related triterpenoids from the Dillenia genus represents a promising avenue for the discovery of new antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

In-depth Technical Guide: Preliminary Biological Screening of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific information, experimental data, or publications pertaining to a compound identified as "Dillenic acid C." This suggests that "this compound" may be a novel, as-yet-unpublished compound, a proprietary molecule not disclosed in public-domain research, or potentially a misnomer for another phytochemical.

The Dillenia genus of plants is known to be a rich source of various bioactive compounds, and numerous studies have been conducted on the biological activities of extracts and isolated constituents from different Dillenia species. Research has highlighted the presence of triterpenoids, flavonoids, and other phenolic compounds with a range of pharmacological properties.

While it is not possible to provide a specific technical guide on this compound due to the absence of data, this guide will, for illustrative purposes, present a generalized framework for the preliminary biological screening of a novel plant-derived compound. This framework is based on common methodologies applied to phytochemicals isolated from the Dillenia genus and other medicinal plants.

General Framework for Preliminary Biological Screening of a Novel Phytochemical

A typical preliminary biological screening workflow for a novel compound isolated from a plant source, such as a hypothetical "this compound" from a Dillenia species, would involve a series of in vitro assays to determine its potential therapeutic activities.

Cytotoxicity Screening

The initial step is often to assess the compound's toxicity against various cell lines. This helps to determine a safe concentration range for subsequent assays and to identify any potential as an anticancer agent.

Table 1: Representative Data Table for Cytotoxicity Screening (Hypothetical)

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
HEK293 (Normal)198.5 ± 2.1> 100
1095.2 ± 3.5
5088.7 ± 4.2
10075.1 ± 5.6
MCF-7 (Breast Cancer)190.1 ± 2.825.4
1065.4 ± 4.1
5030.2 ± 3.9
1005.8 ± 1.5
A549 (Lung Cancer)192.3 ± 3.348.2
1070.1 ± 4.5
5045.6 ± 3.7
10015.7 ± 2.9
  • Cell Seeding: Plate cells (e.g., HEK293, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The compound would be tested against a panel of pathogenic bacteria and fungi to assess its antimicrobial potential.

Table 2: Representative Data Table for Antimicrobial Screening (Hypothetical)

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (Gram-positive)62.5
Escherichia coli (Gram-negative)> 500
Candida albicans (Fungus)125
  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes and medium), a negative control (medium only), and a standard antibiotic control (e.g., ampicillin, fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Screening

The ability of the compound to scavenge free radicals is a common preliminary screening step.

Table 3: Representative Data Table for Antioxidant Screening (Hypothetical)

AssayIC₅₀ (µM)
DPPH Radical Scavenging85.2
ABTS Radical Scavenging65.7
  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the screening process and a hypothetical signaling pathway that might be investigated if the compound shows anticancer activity.

Experimental_Workflow cluster_0 Compound Isolation cluster_1 Preliminary Biological Screening cluster_2 Outcome Compound This compound (Hypothetical) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Toxic Toxic? Cytotoxicity->Toxic Anticancer Anticancer Potential? Cytotoxicity->Anticancer Antimicrobial_Activity Antimicrobial Activity? Antimicrobial->Antimicrobial_Activity Antioxidant_Activity Antioxidant Activity? Antioxidant->Antioxidant_Activity

Caption: Generalized workflow for the preliminary biological screening of a novel compound.

Apoptosis_Pathway Dillenic_Acid_C This compound (Hypothetical) ROS ↑ Reactive Oxygen Species (ROS) Dillenic_Acid_C->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway induced by a bioactive compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dillenic acid C and other related triterpenoids isolated from the plant genus Dillenia. It covers their chemical nature, biological activities, and the methodologies for their study, with a focus on providing actionable information for research and development.

Introduction to Triterpenoids from Dillenia

The genus Dillenia, comprising about 100 species of flowering plants, is a rich source of bioactive secondary metabolites, particularly triterpenoids. These compounds, characterized by a thirty-carbon skeleton, have garnered significant interest for their diverse pharmacological properties. Among these, this compound, an oleanane-type triterpenoid, and its structural relatives have been identified as promising molecules with potential therapeutic applications.

Triterpenoids from Dillenia species, such as Dillenia papuana and Dillenia indica, have been reported to possess a range of biological activities, including antibacterial and cytotoxic effects. This guide will focus on this compound and its related compounds, providing a consolidated resource for their study.

Chemical Structures and Properties

This compound is an oleanane-type triterpenoid isolated from Dillenia papuana. Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid. Several other related triterpenoids have also been isolated from Dillenia species, including dillenic acids A, B, D, and E, as well as the more commonly known betulinic acid and koetjapic acid.[1][2]

Table 1: Key Triterpenoids from Dillenia Species

Compound NameChemical StructureMolecular FormulaSource Species
Dillenic Acid A2α-hydroxy-3-oxoolean-12-en-30-oic acidC30H46O4Dillenia papuana
Dillenic Acid B2-oxo-3β-hydroxyolean-12-en-30-oic acidC30H46O4Dillenia papuana
This compound 1α-hydroxy-3-oxoolean-12-en-30-oic acid C30H46O4 Dillenia papuana
Dillenic Acid D2,3-seco-2-oxoolean-12-en-3-methylester-30-oic acidC31H48O5Dillenia papuana
Dillenic Acid E1α,3β-dihydroxyolean-12-en-30-oic acidC30H48O4Dillenia papuana
Betulinic Acid3β-hydroxy-lup-20(29)-en-28-oic acidC30H48O3Dillenia indica
Koetjapic AcidNot specified in search resultsNot specified in search resultsDillenia serrata

Biological Activities

Triterpenoids from the genus Dillenia have demonstrated notable biological activities, primarily antibacterial and cytotoxic effects.

Antibacterial Activity

Table 2: Reported Antibacterial Activity of Triterpenoids from Dillenia papuana

CompoundTest OrganismActivity
Dillenic Acid ABacillus subtilis, Escherichia coli, Micrococcus luteusActive
Dillenic Acid BBacillus subtilis, Escherichia coli, Micrococcus luteusActive
This compoundBacillus subtilis, Escherichia coli, Micrococcus luteusActive
3-oxoolean-1,12-dien-30-oic acidBacillus subtilis, Escherichia coli, Micrococcus luteusActive
Cytotoxic Activity

While direct cytotoxic data for this compound is limited in the available literature, other triterpenoids from Dillenia and related oleanane-type triterpenoids have shown significant cytotoxic effects against various cancer cell lines.[2] For instance, betulinic acid, also found in Dillenia, is a well-known cytotoxic agent. Oleanane triterpenoids, as a class, are known to induce apoptosis and inhibit the proliferation of cancer cells.[2] The cytotoxic potential of this compound warrants further investigation.

Experimental Protocols

This section provides detailed, representative methodologies for the extraction, isolation, and biological evaluation of this compound and related triterpenoids, synthesized from standard practices for these types of compounds.

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of oleanane triterpenoids from plant material, which can be adapted for this compound from Dillenia papuana.

Workflow for Extraction and Isolation

Extraction_Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., leaves and stems of D. papuana) maceration Maceration with Methanol plant_material->maceration filtration_concentration Filtration and Concentration (Rotary Evaporator) maceration->filtration_concentration crude_extract Crude Methanol Extract filtration_concentration->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) crude_extract->solvent_partitioning ethyl_acetate_fraction Ethyl Acetate Fraction solvent_partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) pooling->purification pure_compound Isolated this compound purification->pure_compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Air-dry the leaves and stems of Dillenia papuana at room temperature and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane and ethyl acetate. The triterpenoid fraction is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of suitable volume (e.g., 50 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Purification: Pool the fractions containing the compound of interest (this compound) and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are crucial for determining the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and molecular formula of the compound.

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

MIC_Workflow compound_prep Prepare Stock Solution of this compound serial_dilution Perform Two-Fold Serial Dilutions in 96-Well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation bacterial_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) bacterial_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for Turbidity (Bacterial Growth) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Workflow cell_seeding Seed Cancer Cells in a 96-Well Plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 compound_treatment Treat Cells with Various Concentrations of this compound incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT Reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours (Formation of Formazan Crystals) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on studies of other oleanane triterpenoids with cytotoxic and antibacterial activities, a putative mechanism of action can be proposed.[5] Oleanane triterpenoids are known to target multiple inflammatory and cell survival pathways.

Putative Signaling Pathways for the Bioactivity of this compound

Putative_Signaling_Pathways cluster_cytotoxic Cytotoxic Effects cluster_antibacterial Antibacterial Effects dillenic_acid_c_cyto This compound nfkb_pathway NF-κB Pathway dillenic_acid_c_cyto->nfkb_pathway Inhibition akt_pathway PI3K/Akt Pathway dillenic_acid_c_cyto->akt_pathway Inhibition apoptosis Apoptosis nfkb_pathway->apoptosis Induction proliferation Cell Proliferation nfkb_pathway->proliferation Inhibition of pro-proliferative genes akt_pathway->apoptosis Induction akt_pathway->proliferation Inhibition dillenic_acid_c_anti This compound cell_membrane Bacterial Cell Membrane dillenic_acid_c_anti->cell_membrane membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Interaction cell_lysis Cell Lysis membrane_disruption->cell_lysis

Caption: Putative signaling pathways for the cytotoxic and antibacterial effects of this compound.

Disclaimer: The signaling pathways depicted are based on the known activities of structurally related oleanane triterpenoids and represent a putative mechanism for this compound. Further research is required for direct validation.

Conclusion and Future Directions

This compound and its related triterpenoids from the genus Dillenia represent a promising area for natural product-based drug discovery. Their reported antibacterial and potential cytotoxic activities warrant further in-depth investigation. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific MIC and IC50 values of purified this compound and its analogs against a broader range of bacterial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of these triterpenoids in animal models.

  • Sustainable Sourcing: Investigating methods for the sustainable production of these compounds, either through optimized extraction from plant sources or through synthetic or semi-synthetic approaches.

This technical guide provides a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound and related triterpenoids from the Dillenia genus.

References

Ethnobotanical Insights and Bioactivity of Dillenic Acid C from Dillenia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ethnobotanical uses of Dillenia species, with a specific focus on the isolation, and biological activity of Dillenic acid C, a characteristic triterpenoid. This document synthesizes available scientific data to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Ethnobotanical Context of Dillenia Species

The genus Dillenia, comprising approximately 100 species, is distributed throughout the tropical and subtropical regions of Southern Asia, Australasia, and the islands of the Indian Ocean.[1] Various parts of these plants, including the fruits, bark, and leaves, have a rich history of use in traditional medicine to treat a wide array of ailments.[1]

While specific ethnobotanical uses for Dillenia papuana, the source of this compound, are not extensively documented in readily available literature, the broader genus is well-known for its medicinal applications. For instance, the fruit juice of Dillenia indica is used as a cardiotonic and a cooling beverage for fever, while the bark and leaves are employed as astringents and laxatives.[2] The mixed juices of the bark, leaf, and fruits of some species are used in the treatment of cancer and diarrhea.[2] The antibacterial properties of compounds isolated from Dillenia papuana align with the traditional use of Dillenia species in treating infections.

This compound: A Bioactive Triterpenoid

This compound is an oleanene-type triterpenoid that has been isolated from the aerial parts of Dillenia papuana.[3] Its chemical structure has been elucidated as 1α-hydroxy-3-oxoolean-12-en-30-oic acid.[3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC30H46O4--INVALID-LINK--
Molecular Weight470.7 g/mol --INVALID-LINK--
IUPAC Name(2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid--INVALID-LINK--

Biological Activity of this compound

The primary reported biological activity of this compound is its antibacterial effect. Research has demonstrated its activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

This compound, along with other related triterpenoids isolated from Dillenia papuana, has shown antibacterial properties against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[3] While the original study by Nick et al. (1994) qualitatively reports this activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not provided in the abstract.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its antibacterial activity, as inferred from the primary literature.

Isolation of this compound from Dillenia papuana

The isolation of this compound from the aerial parts of Dillenia papuana involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

plant_material Aerial Parts of Dillenia papuana extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation Crude Extract isolation Isolation of this compound fractionation->isolation Purified Fractions structure_elucidation Structure Elucidation isolation->structure_elucidation Pure Compound

Caption: Workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with organic solvents. While the specific solvent system for this compound is not detailed in the abstract, a general approach for triterpenoids involves sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

  • Chromatographic Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. This typically involves column chromatography over silica gel, with a gradient elution system of increasing solvent polarity.

  • Isolation and Purification: Fractions showing the presence of triterpenoids (often visualized by thin-layer chromatography with specific spray reagents) are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques (¹H-¹H COSY, HMQC, HMBC, and NOESY).[3]

Antibacterial Activity Assay

The antibacterial activity of this compound is determined using standard microbiological assays.

Experimental Workflow for Antibacterial Assay

prepare_inoculum Prepare Bacterial Inoculum apply_compound Apply this compound prepare_inoculum->apply_compound prepare_plates Prepare Agar Plates prepare_plates->apply_compound incubate Incubate Plates apply_compound->incubate measure_inhibition Measure Zone of Inhibition incubate->measure_inhibition

Caption: Workflow for assessing antibacterial activity.

  • Bacterial Strains: The test organisms include Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus) and a Gram-negative bacterium (Escherichia coli).

  • Culture Preparation: The bacteria are cultured in a suitable broth medium to achieve a standardized cell density.

  • Agar Diffusion Assay: An agar diffusion method, such as the disc diffusion or well diffusion assay, is commonly employed. A standardized inoculum of each test bacterium is uniformly spread on the surface of a sterile agar plate.

  • Application of Test Compound: Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface. Alternatively, wells are made in the agar and filled with a solution of the compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.

  • Measurement of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where bacterial growth is inhibited).

Potential Mechanism of Action (Hypothesized)

While the specific signaling pathways and molecular targets of this compound have not been elucidated, the antibacterial mechanism of oleanane-type triterpenoids is generally attributed to their ability to disrupt bacterial cell membranes.

Hypothesized Antibacterial Mechanism

triterpenoid This compound (Oleanane Triterpenoid) membrane_interaction Interaction with Bacterial Cell Membrane triterpenoid->membrane_interaction membrane_disruption Membrane Disruption membrane_interaction->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage protein_inactivation Membrane Protein Inactivation membrane_disruption->protein_inactivation cell_death Bacterial Cell Death ion_leakage->cell_death protein_inactivation->cell_death

Caption: Hypothesized mechanism of antibacterial action.

The amphipathic nature of these molecules allows them to insert into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity, leakage of essential ions and metabolites, and ultimately, cell death. The presence of both hydrophobic (the triterpenoid skeleton) and hydrophilic (the carboxylic acid and hydroxyl groups) moieties in this compound supports this proposed mechanism.

Future Directions

The discovery of this compound and its antibacterial properties opens up several avenues for future research:

  • Quantitative Bioactivity Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in bacterial cells.

  • Ethnobotanical Investigations: Further field research to document the traditional medicinal uses of Dillenia papuana by indigenous communities in Papua New Guinea.

  • Toxicology and Safety Profiling: In vitro and in vivo studies to assess the cytotoxicity and overall safety of this compound.

  • Semi-synthesis and Structure-Activity Relationship (SAR) Studies: Chemical modification of the this compound scaffold to generate analogues with enhanced antibacterial potency and improved pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound within its ethnobotanical context. The information presented herein is intended to serve as a catalyst for further scientific inquiry and the potential development of new antibacterial agents from natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Dillenic acid C, a triterpenoid found in the plant Dillenia indica. Due to the limited availability of specific protocols for this compound, this document outlines a generalized yet detailed methodology based on established procedures for the isolation of similar triterpenoids from Dillenia indica.

Introduction

This compound (Molecular Formula: C30H46O4) is a naturally occurring triterpenoid with potential pharmacological value[1]. Triterpenoids from Dillenia indica have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects[2][3][4][5]. These compounds have been shown to modulate key cellular signaling pathways, such as Akt/mTOR, NF-κB, and JAK/STAT3, which are critical in the progression of various diseases[3][6]. The effective extraction and purification of this compound are, therefore, crucial steps for further research and drug development.

Data Presentation

The following table summarizes quantitative data from studies on the extraction of triterpenoids and other phytochemicals from Dillenia indica. This data can serve as a reference for expected yields and the relative abundance of different compound classes in various extracts.

Plant PartExtraction Solvent/MethodCompound ClassYield/ConcentrationReference
FruitMethanolic ExtractBetulinic Acid97 mg/g[7]
FruitEthyl Acetate ExtractBetulinic Acid107.6 mg/g[7]
LeavesMethanolic Extract followed by n-hexane, carbon tetrachloride, and chloroform fractionsCytotoxic compounds (LC50)n-hexane: 1.94 µg/ml, Chloroform: 2.13 µg/ml[8]
BarkEthanolic ExtractTotal Extract18.21 g from starting material
Barkn-hexane fractionFraction from Ethanolic Extract1.70 g
BarkChloroform fractionFraction from Ethanolic Extract2.44 g
BarkEthyl Acetate fractionFraction from Ethanolic Extract8.55 g
BarkAqueous fractionFraction from Ethanolic Extract5.18 g

Experimental Protocols

The following protocols are synthesized from methods used for the successful isolation of triterpenoids like betulinic acid from Dillenia indica.

This protocol describes a general method for obtaining a crude triterpenoid-rich extract from the plant material.

1. Plant Material Preparation:

  • Collect fresh and healthy plant parts of Dillenia indica (e.g., fruits, leaves, or bark).
  • Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
  • Air-dry the material in the shade for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

  • Weigh 500 g of the powdered plant material.
  • Place the powder in a large glass container and add 2.5 L of 95% methanol.
  • Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with the plant residue two more times with fresh methanol to ensure complete extraction.
  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.

This protocol, based on the modified Kupchan method, is designed to separate compounds based on their polarity, thereby enriching the triterpenoid fraction[8].

1. Initial Solvent Partitioning:

  • Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
  • Transfer the solution to a separating funnel.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane (3 x 500 mL). Collect the n-hexane fraction.
  • Subsequently, partition the aqueous methanolic layer with dichloromethane (3 x 500 mL). Collect the dichloromethane fraction.
  • Finally, partition the remaining aqueous layer with ethyl acetate (3 x 500 mL). Collect the ethyl acetate fraction.

2. Fraction Concentration:

  • Concentrate each of the collected fractions (n-hexane, dichloromethane, and ethyl acetate) separately using a rotary evaporator to obtain the respective crude fractions. Triterpenoids are generally expected to be concentrated in the less polar fractions like dichloromethane and ethyl acetate.

This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
  • Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
  • Wash the packed column with n-hexane.

2. Sample Loading and Elution:

  • Adsorb the dried ethyl acetate fraction (or the most promising fraction from TLC analysis) onto a small amount of silica gel.
  • Carefully load the adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

3. Fraction Collection and Analysis:

  • Collect the eluting solvent in fractions of 20-25 mL.
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
  • Visualize the spots on the TLC plates under UV light or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).
  • Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

4. Recrystallization for Final Purity:

  • Concentrate the pooled fractions to obtain the isolated compound.
  • Further purify the compound by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain pure crystals of this compound.

Visualization of Workflows and Signaling Pathways

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_partitioning Fractionation cluster_purification Purification plant_material Dillenia indica Plant Material (Dried and Powdered) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, DCM, Ethyl Acetate) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Non-polar dcm_fraction DCM Fraction partitioning->dcm_fraction Mid-polar ethyl_acetate_fraction Ethyl Acetate Fraction (Triterpenoid Rich) partitioning->ethyl_acetate_fraction Polar column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling recrystallization Recrystallization pooling->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Workflow for this compound extraction and purification.

Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway Akt Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammation Inflammation NFκB->Inflammation JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates Angiogenesis Angiogenesis & Metastasis STAT3->Angiogenesis Dillenic_Acid_C This compound (and related triterpenoids) Dillenic_Acid_C->Akt Dillenic_Acid_C->IKK Dillenic_Acid_C->JAK

Caption: Potential signaling pathways modulated by triterpenoids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dillenic acid C, a triterpenoid saponin of interest in pharmaceutical and nutraceutical research. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both acidified with phosphoric acid, and UV detection. This method is suitable for the accurate quantification of this compound in plant extracts and other matrices.

Introduction

This compound (C₃₀H₄₆O₄, Molar Mass: 470.7 g/mol ) is a naturally occurring triterpenoid saponin with potential biological activities that are of significant interest to the drug development and natural products research communities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document provides a comprehensive protocol for a validated HPLC method for the quantification of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Phosphoric acid (analytical grade).

  • Standards: Purified this compound (≥98% purity).

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

ParameterCondition
Column Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min, 60% B; 5-15 min, 60-80% B; 15-20 min, 80% B; 20-22 min, 80-60% B; 22-25 min, 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh this compound Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject 10 µL into HPLC Working_Standards->HPLC_Injection Plant_Material_Weighing Weigh Plant Material Extraction Methanol Extraction Plant_Material_Weighing->Extraction Filtration Filter Extract Extraction->Filtration Filtration->HPLC_Injection Chromatographic_Separation C18 Column Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 210 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Results and Discussion

The developed HPLC method provides a good separation of this compound from other components typically found in plant extracts. The use of an acidic mobile phase ensures the protonation of the carboxylic acid group, leading to a sharp and symmetrical peak. The selection of 210 nm as the detection wavelength is based on the UV absorbance of the carboxyl and ketone functional groups present in the molecule.

Calibration Curve

A linear calibration curve was obtained over the concentration range of 1-100 µg/mL. The regression equation and correlation coefficient are presented below.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50759.3
1001520.5

Regression Equation: y = 15.18x + 0.95 Correlation Coefficient (r²): 0.9998

Signaling Pathway Logical Relationship

While this application note focuses on the analytical method, understanding the potential biological context of this compound is important for researchers. The following diagram illustrates a hypothetical signaling pathway where a triterpenoid like this compound might exert its effects, for instance, by inhibiting a pro-inflammatory pathway.

Signaling_Pathway Dillenic_Acid_C Dillenic_Acid_C Enzyme_X Target Enzyme (e.g., COX-2) Dillenic_Acid_C->Enzyme_X Inhibition Pro-inflammatory_Mediator Pro-inflammatory Mediator (e.g., Prostaglandin) Enzyme_X->Pro-inflammatory_Mediator Catalysis Inflammatory_Response Inflammatory Response Pro-inflammatory_Mediator->Inflammatory_Response Induction

Caption: Hypothetical inhibitory pathway of this compound.

Conclusion

The HPLC method described in this application note is a reliable and accurate tool for the quantification of this compound in various samples. The method is straightforward and can be readily implemented in a standard analytical laboratory. This will facilitate further research into the pharmacology and therapeutic potential of this interesting natural compound.

Application Notes and Protocols for the Synthesis of Dillenic Acid C Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of Dillenic acid C derivatives for Structure-Activity Relationship (SAR) studies. Due to the limited specific literature on the synthetic derivatization of this compound, this note outlines a rational approach based on the modification of its key functional groups: a carboxylic acid and an α,β-unsaturated ketone (enone).

The protocols provided are foundational and may require optimization based on the specific properties of the synthesized derivatives. The primary goal is to generate a library of analogs to explore the impact of structural modifications on biological activity, with a focus on potential anti-inflammatory and cytotoxic effects. Compounds from the plant Dillenia indica, from which this compound can be isolated, have shown a range of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

Proposed Synthetic Strategy for this compound Derivatives

The core structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the enone moiety. A focused library of derivatives can be generated by systematically altering these functionalities.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can be converted into a variety of functional groups to probe the effects of charge, lipophilicity, and hydrogen bonding potential.

1.1. Esterification: Conversion to esters can modulate the compound's polarity and cell permeability.

  • Protocol: React this compound with a range of alcohols (e.g., methanol, ethanol, benzyl alcohol) under acidic conditions (e.g., H₂SO₄ or HCl) or using coupling agents like DCC/DMAP.

1.2. Amidation: Formation of amides introduces hydrogen bond donors and acceptors, which can significantly alter biological activity.

  • Protocol: Couple this compound with a diverse set of primary and secondary amines using standard peptide coupling reagents such as HATU or HOBt/EDC.

Modification of the Enone Moiety

The α,β-unsaturated ketone is a reactive functional group that can undergo several transformations.

2.1. Michael Addition: The addition of nucleophiles to the β-carbon of the enone can introduce a wide array of substituents.

  • Protocol: React this compound or its ester derivatives with nucleophiles like thiols, amines, or carbon nucleophiles in the presence of a suitable base.

2.2. Reduction of the Double Bond: Saturation of the carbon-carbon double bond can reveal the importance of the enone planarity and reactivity for biological activity.

  • Protocol: Selective reduction of the double bond can be achieved using reagents like sodium borohydride in the presence of a Lewis acid or through catalytic hydrogenation (e.g., H₂, Pd/C).

Experimental Workflow

A systematic workflow is essential for the efficient synthesis and evaluation of the this compound derivative library.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound derivatization Chemical Derivatization (Esterification, Amidation, Michael Addition etc.) start->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) cytotoxicity->anti_inflammatory sar_analysis SAR Analysis anti_inflammatory->sar_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound
  • Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography on silica gel.

Protocol 2: General Procedure for Amidation of this compound
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.

  • Add the desired amine (1.2 equivalents) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography.

Protocol 3: Cytotoxicity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 4: Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ values. A preliminary MTT assay on the macrophage cell line is recommended to rule out cytotoxicity.[10][11][12][13]

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and organized table to facilitate SAR analysis.

Compound IDR Group (Carboxylic Acid Modification)Michael AdductCytotoxicity IC₅₀ (µM) [Cell Line]NO Inhibition IC₅₀ (µM)
DAC-01 -OH (this compound)None>10055.2
DAC-02 -OCH₃None85.142.8
DAC-03 -NHCH₂PhNone60.530.1
DAC-04 -OH-S-CH₂CH₂OH92.348.7
DAC-05 -OCH₃-S-CH₂CH₂OH75.435.5
ControlDexamethasoneN/AN/A15.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Relevant Signaling Pathway: NF-κB in Inflammation

Many natural product-derived anti-inflammatory agents exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16][17][18] This pathway is a key regulator of the inflammatory response.

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) nucleus->genes Induces dac_deriv This compound Derivatives dac_deriv->IKK Inhibits? dac_deriv->NFkB_active Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound derivatives.

References

Developing Cell-Based Assays for Dillenic Acid C Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenic acid C is a naturally occurring triterpenoid compound found in plants of the Dillenia genus. Preliminary studies on extracts from Dillenia species suggest a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] These properties indicate the potential of this compound as a lead compound for drug development. This document provides detailed application notes and protocols for developing a suite of cell-based assays to characterize the biological activity of this compound. The protocols are designed to be robust and reproducible, enabling researchers to assess its cytotoxic, anti-inflammatory, and antioxidant potential.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays. Consistent use of these templates will facilitate data comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MTT0.1
1
10
50
100
LDH0.1
1
10
50
100

Table 2: Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound (µM)CytokineConcentration (pg/mL) (Mean ± SD)% Inhibition
RAW 264.7LPS (1 µg/mL)0 (Control)TNF-αN/A
1TNF-α
10TNF-α
50TNF-α
0 (Control)IL-6N/A
1IL-6
10IL-6
50IL-6

Table 3: Antioxidant Activity of this compound

Assay TypeThis compound (µM)% Radical Scavenging (Mean ± SD)IC₅₀ (µM)
DPPH1
10
50
100
ABTS1
10
50
100

Experimental Protocols

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.[6][7]

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the manufacturer's instructions.

Anti-inflammatory Assays

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Measure the absorbance and calculate the cytokine concentrations from the standard curve.

Antioxidant Assays

This assay measures the ability of this compound to scavenge the stable free radical DPPH.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 50 µL of each concentration to the wells.

  • Add 150 µL of DPPH solution to each well.

  • Incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound and the experimental workflows.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment cluster_antioxidant Antioxidant Assessment cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis_cyto Data Analysis (IC50) mtt_assay->data_analysis_cyto ldh_assay->data_analysis_cyto raw_culture RAW 264.7 Seeding pretreatment This compound Pre-treatment raw_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa data_analysis_inflam Data Analysis elisa->data_analysis_inflam compound_prep Compound Preparation dpph_assay DPPH Assay compound_prep->dpph_assay data_analysis_antiox Data Analysis (IC50) dpph_assay->data_analysis_antiox

Caption: Experimental workflow for assessing this compound activity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression activates dillenic_acid This compound dillenic_acid->ikk Potential Inhibition dillenic_acid->nfkb Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.[9][10][11][12][13]

mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 mek12 MEK1/2 tak1->mek12 p38 p38 MAPK mkk36->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors jnk JNK mkk47->jnk jnk->transcription_factors erk12 ERK1/2 mek12->erk12 erk12->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression dillenic_acid This compound dillenic_acid->tak1 Potential Inhibition

Caption: Potential modulation of MAPK signaling pathways by this compound.[14][15][16]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dillenic_acid This compound dillenic_acid->dna_damage Potential Induction dillenic_acid->bcl2_family Potential Modulation

Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by this compound.[17][18][19][20]

References

Application Notes & Protocols for In Vivo Efficacy Testing of Dillenia indica Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the established in vivo animal models and experimental protocols used to evaluate the efficacy of Dillenia indica extracts. This information can serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Dillenic acid C and other constituents of this plant.

Anti-inflammatory and Analgesic Activity

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of natural products.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Control (Vehicle - e.g., 1% Tween 80 in normal saline).

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III & IV: Dillenia indica extract (e.g., 200 and 400 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or plant extract orally.

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Dillenia indica Methanolic Leaf Extract200Significant (P < 0.01)
Dillenia indica Methanolic Leaf Extract400Significant (P < 0.01)

Note: Specific percentage inhibition values were not provided in the source material, but the statistical significance was noted.[1]

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the peripheral analgesic activity of test compounds.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Acclimatization: As described in section 1.1.

  • Grouping:

    • Group I: Control (Vehicle).

    • Group II: Standard drug (e.g., Diclofenac sodium, 25 mg/kg, p.o.).

    • Group III & IV: Dillenia indica extract (e.g., 250 and 500 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or plant extract orally.

    • After 30 minutes, inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the mice in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Writhing Inhibition (%)
Dillenia indica Methanolic Root Extract250Significant (p<0.01)
Dillenia indica Methanolic Root Extract500Significant (p<0.01)

Note: Specific percentage inhibition values were not provided in the source material, but the statistical significance was noted.[1]

Experimental Workflow for Anti-inflammatory and Analgesic Studies

G cluster_0 Animal Preparation cluster_1 Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) cluster_2 Analgesic Assay (Acetic Acid-Induced Writhing) cluster_3 Data Analysis Acclimatization Acclimatization of Rodents (Rats/Mice) Grouping Grouping of Animals (Control, Standard, Test Groups) Acclimatization->Grouping Dosing_Inflam Oral Administration of Extract/Vehicle/Standard Grouping->Dosing_Inflam Dosing_Analgesic Oral Administration of Extract/Vehicle/Standard Grouping->Dosing_Analgesic Induction_Inflam Sub-plantar Injection of Carrageenan Dosing_Inflam->Induction_Inflam Measurement_Inflam Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction_Inflam->Measurement_Inflam Analysis_Inflam Calculation of % Edema Inhibition Measurement_Inflam->Analysis_Inflam Induction_Analgesic Intraperitoneal Injection of Acetic Acid Dosing_Analgesic->Induction_Analgesic Observation_Analgesic Counting of Writhes (20 minutes) Induction_Analgesic->Observation_Analgesic Analysis_Analgesic Calculation of % Writhing Inhibition Observation_Analgesic->Analysis_Analgesic G cluster_0 Dillenia indica Bioactives (e.g., Betulinic Acid) cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Outcome DI_Bioactives Dillenia indica Bioactives Akt_mTOR Akt/mTOR Pathway DI_Bioactives->Akt_mTOR Inhibits NF_kB NF-κB Pathway DI_Bioactives->NF_kB Inhibits JAK_STAT3 JAK/STAT3 Pathway DI_Bioactives->JAK_STAT3 Inhibits Apoptosis Induction of Apoptosis DI_Bioactives->Apoptosis Cell_Survival Cell Survival Akt_mTOR->Cell_Survival Proliferation Proliferation Akt_mTOR->Proliferation Invasion Invasion NF_kB->Invasion Angiogenesis Angiogenesis NF_kB->Angiogenesis Metastasis Metastasis JAK_STAT3->Metastasis

References

Analytical Standards for Dillenic Acid C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenic acid C is a naturally occurring pentacyclic triterpenoid of the oleanane type. While research on this specific compound is emerging, its structural similarity to other well-studied triterpenoids, such as betulinic acid and oleanolic acid, suggests potential pharmacological activities. This document provides detailed application notes and protocols for the analytical standards of this compound, intended to support research, drug discovery, and quality control activities. The methodologies described herein are based on established analytical techniques for similar compounds and provide a robust framework for the characterization and quantification of this compound.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its analysis and handling.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄PubChem
Molecular Weight 470.7 g/mol PubChem
IUPAC Name (2S,4aS,6aR,6bR,8aR,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-1,2,3,4,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14b-octadecahydropicene-2-carboxylic acidPubChem
CAS Number Not available-
Appearance White to off-white crystalline powder (predicted)-
Solubility Soluble in methanol, ethanol, DMSO; Insoluble in water (predicted)-

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a reversed-phase HPLC method suitable for determining the purity of this compound and for its quantification in various matrices.

Experimental Workflow for HPLC Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dilution_Std Prepare Calibration Standards (e.g., 1-100 µg/mL) Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Sample Prepare Sample Solution (e.g., 1 mg/mL) Sample->Dilution_Sample Extract & Dilute Solvent Methanol (HPLC Grade) Solvent->Dilution_Std Solvent->Dilution_Sample HPLC HPLC System Dilution_Std->HPLC Inject Dilution_Sample->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) Column->HPLC MobilePhase Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) MobilePhase->HPLC Detector UV/Vis or ELSD/CAD Detector Detector->HPLC Calibration Generate Calibration Curve Chromatogram->Calibration Standard Injections Purity Calculate Purity Chromatogram->Purity Sample Injection Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 70-95% B20-25 min: 95% B25-26 min: 95-70% B26-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis at 210 nm or Evaporative Light Scattering Detector (ELSD)

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a sample solution at a concentration of approximately 1 mg/mL in methanol. If the sample is a plant extract, sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Position δC (ppm) δH (ppm) Multiplicity
138.51.55, 1.65m
227.81.80m
3218.0--
555.21.35d
947.51.45m
12122.55.30t
13145.1--
1841.82.90dd
2326.51.05s
2421.31.10s
2515.40.85s
2617.00.95s
2725.91.15s
2933.00.90s
30178.0--

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher NMR spectrometer.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is used to confirm the molecular weight and to study the fragmentation pattern of this compound.

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample This compound Solution (in Methanol/Water) LC Liquid Chromatography Sample->LC Inject IonSource Ionization Source (ESI) LC->IonSource Eluent MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) MassSpectrum Acquire Mass Spectrum MS->MassSpectrum IonSource->MS Ions MolWeight Determine Molecular Weight (m/z of [M-H]⁻ or [M+H]⁺) MassSpectrum->MolWeight Fragmentation Analyze MS/MS Fragmentation Pattern MassSpectrum->Fragmentation MS/MS Mode

Caption: Workflow for LC-MS analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), negative or positive ion mode
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Expected Results:

  • In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 469.3.

  • In positive ion mode, the protonated molecule [M+H]⁺ at m/z 471.3 may be observed.

  • MS/MS fragmentation will likely involve losses of H₂O, CO, and CO₂ from the parent ion, which is characteristic of triterpenoids.

Certificate of Analysis (Template)

This template provides a framework for a Certificate of Analysis for a this compound analytical standard.

Test Specification Result
Appearance White to off-white powderConforms
Identity (¹H NMR) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.2%
Mass (MS) [M-H]⁻ = 469.3 ± 0.2469.3
Loss on Drying ≤ 1.0%0.3%
Residue on Ignition ≤ 0.1%0.05%

Potential Biological Activity and Signaling Pathways

Based on the known activities of other pentacyclic triterpenoids isolated from Dillenia indica, this compound is hypothesized to possess anticancer properties.[1][2] These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]

Hypothesized Signaling Pathways Modulated by this compound in Cancer Cells

cluster_pathways Potential Anticancer Mechanisms of this compound cluster_akt PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT3 Pathway Dillenic_Acid_C This compound PI3K PI3K Dillenic_Acid_C->PI3K Inhibits IKK IKK Dillenic_Acid_C->IKK Inhibits JAK JAK Dillenic_Acid_C->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Proliferation_Survival Promotes STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Proliferation_Survival Promotes

Caption: Hypothesized anticancer signaling pathways modulated by this compound.

References

Application Notes and Protocols for Enhancing the Solubility of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising drug candidates like Dillenic acid C is a critical challenge. Limited solubility can hinder preclinical evaluation and lead to poor bioavailability, ultimately impeding therapeutic efficacy. This document provides a detailed overview of established and novel techniques to enhance the solubility of this compound, complete with experimental protocols and comparative data.

Introduction to Solubility Challenges

A significant portion of new chemical entities, particularly those derived from natural products, exhibit poor water solubility.[1] This characteristic is a major hurdle in drug development, as adequate solubility is a prerequisite for absorption and achieving desired therapeutic concentrations in the systemic circulation.[2] For a drug administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed through the intestinal wall.[3] Therefore, enhancing the solubility of compounds like this compound is a fundamental step in its development as a potential therapeutic agent.

Pre-formulation Solubility Assessment

Before selecting a solubility enhancement technique, a thorough characterization of this compound's baseline solubility is essential.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

  • This compound

  • Purified water

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Ethanol, Propylene glycol, PEG 400

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of this compound to separate vials containing each of the specified solvents.

  • Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that specific medium.

Solubility Enhancement Techniques and Protocols

Several strategies can be employed to improve the solubility of poorly water-soluble drugs.[4] The choice of technique often depends on the physicochemical properties of the drug, the desired dosage form, and the required level of solubility enhancement.

Physical Modifications

Reducing the particle size increases the surface area-to-volume ratio, which can lead to an increase in the dissolution rate.[1][2]

  • Micronization: This technique reduces particle size to the micron range. Methods include jet milling and ball milling.[3][4]

  • Nanonization (Nanosuspensions): This involves reducing the particle size to the nanometer range, significantly increasing the surface area and saturation solubility.[1][5]

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Subject the pre-suspension to high-energy wet milling using a bead mill or high-pressure homogenization.

  • Optimize the milling parameters (e.g., milling time, pressure, number of cycles) to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size distribution, zeta potential, and drug content.

  • Conduct dissolution studies to compare the dissolution rate of the nanosuspension to that of the unmilled drug.

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level.[1] This can lead to the formation of an amorphous state of the drug, which has higher solubility and faster dissolution than the crystalline form.[6]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its solubility.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • A common solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve both this compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • Determine the solubility and dissolution rate of the solid dispersion in comparison to the pure drug.

Chemical Modifications

For ionizable drugs, solubility is highly dependent on the pH of the medium.[3][7] By adjusting the pH, the drug can be converted into its more soluble ionized form.

Protocol 4: pH-Solubility Profile of this compound

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2 to 10)

  • Shaking incubator

  • Centrifuge

  • HPLC system

Methodology:

  • Follow the procedure outlined in Protocol 1, using the series of pH buffers as the solvents.

  • Plot the measured solubility of this compound against the pH of the buffer.

  • This profile will indicate the pH range where the solubility is maximized. For an acidic drug, solubility will increase at higher pH values, and for a basic drug, it will increase at lower pH values.

Formulation-Based Approaches

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[3][4]

Protocol 5: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Purified water

  • Shaking incubator

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine the equilibrium solubility of this compound in each co-solvent mixture following the procedure in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the non-polar molecule and increasing its apparent solubility.[2]

Protocol 6: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • A cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water-ethanol solution

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Mix this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2) in a mortar.

  • Add a small amount of the water-ethanol solution to the mixture to form a paste.

  • Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).

  • Dry the resulting product in a vacuum oven to a constant weight.

  • Characterize the formation of the inclusion complex using DSC, XRPD, or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Determine the aqueous solubility of the complex.

For lipophilic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and oral bioavailability.[8]

Protocol 7: Formulation of a SEDDS for this compound

Objective: To develop a self-emulsifying drug delivery system to improve the solubility and dissolution of this compound.

Materials:

  • This compound

  • An oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • A surfactant (e.g., Kolliphor EL, Tween 80)

  • A co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.

  • Prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios and dissolving this compound in the mixture.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound solubility enhancement.

Table 1: Equilibrium Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)
Purified Water1.5 ± 0.2
PBS (pH 7.4)2.1 ± 0.3
SGF (pH 1.2)0.8 ± 0.1
SIF (pH 6.8)2.5 ± 0.4
Ethanol15,200 ± 500
PEG 4008,500 ± 350

Table 2: Comparison of Solubility Enhancement Techniques for this compound

TechniqueFormulation DetailsApparent Solubility (µg/mL)Fold Increase
Micronization Mean particle size: 5 µm5.2 ± 0.6~3.5
Nanosuspension Mean particle size: 250 nm25.8 ± 2.1~17.2
Solid Dispersion 1:10 drug:PVP K30 ratio155.4 ± 12.3~103.6
pH Adjustment In pH 8.0 buffer30.1 ± 2.5~20.1
Co-solvency 40% PEG 400 in water450.7 ± 35.8~300.5
Cyclodextrin Complex 1:2 drug:HP-β-CD ratio98.6 ± 8.9~65.7
SEDDS Optimized formulation> 1000 (in formulation)> 667

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_enhancement Solubility Enhancement cluster_characterization Characterization & Analysis Start Start Solubility_Screen Equilibrium Solubility (Protocol 1) Start->Solubility_Screen Technique_Selection Select Technique(s) Solubility_Screen->Technique_Selection Physical_Mod Physical Modifications (Protocols 2, 3) Technique_Selection->Physical_Mod Chemical_Mod Chemical Modifications (Protocol 4) Technique_Selection->Chemical_Mod Formulation_Mod Formulation Approaches (Protocols 5, 6, 7) Technique_Selection->Formulation_Mod Characterization Physicochemical Characterization Physical_Mod->Characterization Chemical_Mod->Characterization Formulation_Mod->Characterization Dissolution_Testing In Vitro Dissolution Studies Characterization->Dissolution_Testing Data_Analysis Data Analysis & Comparison Dissolution_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for solubility enhancement of this compound.

signaling_pathway cluster_solution Dissolution & Absorption Drug_Crystal This compound (Crystalline) Dissolved_Drug Drug in Solution (GI Fluid) Drug_Crystal->Dissolved_Drug Dissolution (Rate-Limiting Step) Absorption Membrane Permeation & Absorption Dissolved_Drug->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Bioavailability

Caption: The dissolution-absorption pathway for oral drugs.

logical_relationship Techniques Solubility Enhancement Techniques Physical Modifications Chemical Modifications Formulation Approaches Physical Particle Size Reduction Solid Dispersions Amorphous Forms Techniques:f0->Physical Chemical pH Adjustment Salt Formation Co-crystals Techniques:f1->Chemical Formulation Co-solvents Cyclodextrins Surfactants Lipid-Based Systems Techniques:f2->Formulation

Caption: Classification of solubility enhancement techniques.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenic acid C is a natural compound with potential therapeutic applications. This document provides a detailed overview of the hypothesized mechanism of action of this compound, focusing on its anti-inflammatory and anti-cancer properties. The information and protocols presented here are based on studies of Dillenia plant extracts, in which this compound is a constituent. It is important to note that further research is required to definitively attribute these activities to this compound alone.

These application notes provide protocols for key experiments to investigate the effects of this compound on cellular processes, including cell viability, cell cycle progression, and apoptosis. The accompanying diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed Mechanism of Action

Based on studies of Dillenia extracts, this compound is hypothesized to exert its biological effects through the following mechanisms:

  • Anti-Cancer Activity:

    • Induction of Cell Cycle Arrest: this compound may induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells. This prevents the proliferation of malignant cells.

    • Induction of Apoptosis: The compound is proposed to trigger programmed cell death (apoptosis) in cancer cells through multiple signaling pathways.

  • Anti-Inflammatory Activity:

    • This compound is suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.

Data Presentation

The following table summarizes the cytotoxic effects of a dichloromethane extract of Dillenia suffruticosa root (DCM-DS), which contains a mixture of compounds including potentially this compound, on the MCF-7 human breast cancer cell line.

Cell LineTreatmentTime (hours)IC50 (µg/mL)
MCF-7DCM-DS Extract2420.3 ± 2.8[1]
MCF-7DCM-DS Extract4817.8 ± 1.5[1]
MCF-7DCM-DS Extract7215.5 ± 0.5[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the desired time period.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

G Experimental Workflow for Investigating this compound A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Workflow for investigating the cellular effects of this compound.

G Proposed Cell Cycle Arrest Mechanism of this compound cluster_0 G0/G1 Phase Arrest (Low Concentration) cluster_1 G2/M Phase Arrest (High Concentration) This compound (Low Conc.) This compound (Low Conc.) p21/WAF1 Up-regulation p21/WAF1 Up-regulation This compound (Low Conc.)->p21/WAF1 Up-regulation CDK2/Cyclin E Inhibition CDK2/Cyclin E Inhibition p21/WAF1 Up-regulation->CDK2/Cyclin E Inhibition G0/G1 Arrest G0/G1 Arrest CDK2/Cyclin E Inhibition->G0/G1 Arrest Proliferation Proliferation G0/G1 Arrest->Proliferation Inhibition This compound (High Conc.) This compound (High Conc.) CDK1/Cyclin B1 Down-regulation CDK1/Cyclin B1 Down-regulation This compound (High Conc.)->CDK1/Cyclin B1 Down-regulation G2/M Arrest G2/M Arrest CDK1/Cyclin B1 Down-regulation->G2/M Arrest G2/M Arrest->Proliferation Inhibition

Caption: Proposed dual-phase cell cycle arrest by this compound.

G Proposed Apoptotic Pathway of this compound A This compound B Increase in Reactive Oxygen Species (ROS) A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Assessing Antioxidant Capacity of Dillenia-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillenia, a genus of flowering plants found in tropical and subtropical regions of southern and southeastern Asia, Australia, and the Indian Ocean islands, has been a subject of interest in traditional medicine and modern pharmacology. Various species of Dillenia are known to be rich in bioactive compounds, particularly phenolics and flavonoids, which are major contributors to their antioxidant properties. While specific quantitative data on the antioxidant capacity of individual compounds like Dillenic acid C is not extensively documented in publicly available literature, extracts from various parts of Dillenia species, such as the leaves, bark, and fruit, have demonstrated significant antioxidant potential in a range of in vitro assays.[1][2][3][4][5][6]

This document provides detailed protocols for commonly employed antioxidant capacity assays, including the DPPH, ABTS, and ORAC assays, as well as the Cellular Antioxidant Activity (CAA) assay. These methods are essential for screening and characterizing the antioxidant potential of natural product extracts and their isolated constituents. The provided data tables summarize findings on the antioxidant capacity of various Dillenia extracts to serve as a reference.

Data Presentation: Antioxidant Capacity of Dillenia Species Extracts

The following tables summarize quantitative data on the antioxidant capacity of extracts from various Dillenia species, as reported in scientific literature. It is important to note that the antioxidant activity can vary significantly based on the plant part, extraction solvent, and specific assay used.

Table 1: DPPH Radical Scavenging Activity of Dillenia Extracts

Plant Species & PartExtract TypeIC50 Value (µg/mL)Reference Standard (IC50 µg/mL)Source
Dillenia indica BarkAqueous Fraction1.5Ascorbic Acid (8)[1]
Dillenia indica BarkChloroform Fraction2.5Ascorbic Acid (8)[1]
Dillenia indica BarkCrude Methanolic23Ascorbic Acid (8)[1]
Dillenia indica LeavesHydro-alcoholic100.53Ascorbic Acid (58.92)[6]
Dillenia indica FruitsMethanolic31.25Vitamin C (43.7)[7]
Dillenia excelsa LeafMethanolic145-[4]
Dillenia scabrella LeavesMethanolic< 500 (93% inhibition at 500 µg/mL)Ascorbic Acid (>92.5% inhibition)[3]
Dillenia scabrella BarkMethanolic< 400 (93.42% inhibition at 400 µg/mL)Ascorbic Acid (>92.5% inhibition)[3]

Table 2: Total Phenolic and Flavonoid Content of Dillenia Extracts

Plant Species & PartExtract TypeTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g or CE/g extract)Source
Dillenia indica BarkChloroform Fraction171.1340.2 (GAE/g)[1]
Dillenia indica BarkAqueous Fraction158.1362.6 (GAE/g)[1]
Dillenia indica Bark-85.3375.60 (CE/g)[2]
Dillenia excelsa LeafMethanolic181.2536 (QE/g)[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[8][9] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form (DPPH-H), resulting in a color change from violet to yellow.[8] The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Methodology:

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test sample (this compound or extract)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 515-520 nm

    • Pipettes

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark, cool place.

    • Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and a standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Assay Protocol:

      • In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the sample and standard solutions to separate wells.

      • Add a corresponding volume of methanol to a well to serve as a blank.

      • Add the DPPH solution (e.g., 100 µL) to all wells.

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

      The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH_sol->Add_DPPH Sample_sol Prepare Serial Dilutions of Sample & Standard Add_to_plate Add Sample/Standard to 96-well Plate Sample_sol->Add_to_plate Add_to_plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Methodology:

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test sample

    • Standard antioxidant (e.g., Trolox)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 734 nm

  • Procedure:

    • Preparation of ABTS•+ Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of ABTS•+ Working Solution:

      • Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Protocol:

      • In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the sample and standard solutions to separate wells.

      • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.

      • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

      • Measure the absorbance at 734 nm.

    • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

      Where:

      • A_control is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the sample.

      The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8, 12-16h dark) ABTS_working Prepare ABTS•+ Working Solution (Adjust Absorbance to 0.7) ABTS_stock->ABTS_working Add_ABTS Add ABTS•+ Working Solution ABTS_working->Add_ABTS Sample_sol Prepare Serial Dilutions of Sample & Standard Add_to_plate Add Sample/Standard to 96-well Plate Sample_sol->Add_to_plate Add_to_plate->Add_ABTS Incubate Incubate at RT (e.g., 6 min) Add_ABTS->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Measure_Abs->Calculate

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe that is damaged by peroxyl radicals.[11][12] A peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative degradation of a fluorescent probe (commonly fluorescein).[12][13] Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay curve is monitored over time.[11] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[11]

Methodology:

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (75 mM, pH 7.4)

    • Test sample

    • Standard antioxidant (Trolox)

    • Black 96-well microplate

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Preparation of Reagents:

      • Prepare a fluorescein stock solution and dilute it with phosphate buffer to the working concentration.

      • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

      • Prepare serial dilutions of the test sample and Trolox standard in phosphate buffer.

    • Assay Protocol:

      • In a black 96-well plate, add the fluorescein working solution to all wells.

      • Add the different concentrations of the sample, standard, and a blank (phosphate buffer) to their respective wells.

      • Pre-incubate the plate at 37°C for a few minutes.

      • Initiate the reaction by adding the AAPH solution to all wells.

      • Immediately place the plate in the microplate reader.

    • Measurement and Calculation:

      • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.

      • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

      • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

      • Plot a standard curve of net AUC versus Trolox concentration.

      • Determine the ORAC value of the sample from the standard curve, expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, Sample, and Trolox Solutions Add_Fluorescein Add Fluorescein to black 96-well Plate Reagents->Add_Fluorescein Add_Sample Add Sample/Standard/Blank Reagents->Add_Sample Add_AAPH Initiate reaction with AAPH Reagents->Add_AAPH Add_Fluorescein->Add_Sample Pre_Incubate Pre-incubate at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Kinetic_Read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm, 37°C) Add_AAPH->Kinetic_Read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_Read->Calculate_AUC Determine_ORAC Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC

ORAC Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cell line, taking into account cellular uptake, metabolism, and distribution.[2][14] The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[2][14] In the presence of reactive oxygen species (ROS), generated by AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][14] Antioxidants can prevent the formation of DCF by scavenging the ROS.[2] The reduction in fluorescence intensity is proportional to the cellular antioxidant activity of the compound.

Methodology:

  • Reagents and Equipment:

    • Human hepatocarcinoma (HepG2) or other suitable adherent cell line

    • Cell culture medium and supplements

    • DCFH-DA solution

    • AAPH solution

    • Test sample

    • Standard antioxidant (e.g., Quercetin)

    • Black 96-well cell culture plate

    • Fluorescence microplate reader with temperature and CO2 control

    • Cell culture incubator

  • Procedure:

    • Cell Seeding: Seed the cells in a black 96-well plate and grow them to confluence.

    • Cell Treatment:

      • Remove the culture medium and wash the cells with a suitable buffer.

      • Treat the cells with the test sample or standard at various concentrations for a specific period (e.g., 1 hour).

    • Probe Loading:

      • Remove the treatment solution and add the DCFH-DA solution to the cells. Incubate to allow for cellular uptake and deacetylation.

    • ROS Generation and Measurement:

      • Remove the DCFH-DA solution and add the AAPH solution to induce oxidative stress.

      • Immediately place the plate in a fluorescence microplate reader maintained at 37°C.

      • Measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

    • Calculation:

      • Calculate the area under the curve (AUC) for the control and treated wells.

      • The CAA value can be calculated and expressed as Quercetin Equivalents (QE).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Seed_cells Seed Cells in 96-well Plate Grow_to_confluence Grow to Confluence Seed_cells->Grow_to_confluence Treat_cells Treat with Sample/ Standard (e.g., 1h) Grow_to_confluence->Treat_cells Load_probe Load with DCFH-DA Treat_cells->Load_probe Induce_stress Induce Oxidative Stress with AAPH Load_probe->Induce_stress Kinetic_Read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 538 nm, 37°C) Induce_stress->Kinetic_Read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_Read->Calculate_AUC Determine_CAA Determine CAA Value (Quercetin Equivalents) Calculate_AUC->Determine_CAA

Cellular Antioxidant Activity (CAA) Assay Workflow

References

The Quest for Dillenic Acid C as a Chemical Probe in Cell Biology: An Analysis of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific databases and publicly available research, there is a significant lack of specific data on the use of Dillenic acid C as a chemical probe in cell biology. While the broader Dillenia genus, from which this natural product is derived, shows promise in pharmacological studies due to its rich composition of bioactive triterpenoids, research focusing specifically on this compound is currently insufficient to develop detailed application notes and protocols for its use in cellular research.

Extracts from plants of the Dillenia genus, such as Dillenia indica and Dillenia pentagyna, have been reported to contain a variety of pentacyclic triterpenoids, including betulinic acid and lupeol. These related compounds have demonstrated notable biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties. For instance, studies on Dillenia indica extracts have revealed anticancer potential against oral squamous cell carcinoma, attributed to the presence of triterpenoids like betulinic acid.[1] Similarly, research on Dillenia pentagyna has indicated cytotoxic effects on different cancer cell lines.[2]

However, the scientific literature does not currently provide specific details on the biological activities of this compound itself. There is a notable absence of studies that have isolated or synthesized this compound and subsequently characterized its effects on cellular processes. Crucially, information regarding its mechanism of action, specific molecular targets within the cell, and quantitative data from cell-based assays (such as IC50 values for cytotoxicity or effects on specific signaling pathways) is not available.

The synonym for this compound, 1-hydroxy-3-oxoolean-12-en-30-oic acid, also does not yield specific biological studies that would enable the creation of detailed experimental protocols. Without this foundational data, it is not possible to construct the comprehensive application notes, including data tables and signaling pathway diagrams, as requested for researchers, scientists, and drug development professionals.

The development of a chemical compound as a reliable probe for cell biology necessitates a deep understanding of its bioactivity, specificity, and mechanism of action. This includes:

  • Target Identification and Validation: Elucidating the specific protein(s) or cellular component(s) with which the compound interacts.

  • Mechanism of Action Studies: Determining how the compound's interaction with its target(s) leads to a cellular response.

  • Quantitative Biology: Measuring the potency and efficacy of the compound in relevant cellular assays.

  • Selectivity Profiling: Assessing the compound's activity against a panel of other potential targets to ensure its specificity as a probe.

As of the current body of scientific literature, these critical pieces of information for this compound are missing.

Future Directions

To establish this compound as a useful chemical probe, future research would need to focus on:

  • Isolation and Purification or Chemical Synthesis: Obtaining a pure and well-characterized sample of this compound.

  • Initial Biological Screening: Testing the compound in a broad range of cell-based assays to identify any significant biological effects (e.g., cytotoxicity, anti-inflammatory activity, effects on cell signaling).

  • In-depth Mechanistic Studies: Should initial screening reveal interesting activity, further experiments would be required to identify the molecular target(s) and elucidate the mechanism of action.

Until such studies are conducted and published, the potential of this compound as a chemical probe in cell biology remains speculative. Researchers interested in the therapeutic potential of compounds from the Dillenia genus may find more immediate utility in studying the more extensively characterized triterpenoids, such as betulinic acid, for which a greater volume of biological data and experimental precedent exists.

References

Troubleshooting & Optimization

optimizing extraction yield of Dillenic acid C from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed extraction protocols and quantitative yield data specifically for Dillenic acid C are not widely available in current scientific literature. This guide is based on established, optimized methods for the extraction of total phenolic acids and other phytochemicals from Dillenia species, a likely source of this compound. The principles and protocols provided are intended to serve as a robust starting point for developing a specific extraction methodology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where can it be found?

A1: this compound is a specific phytochemical, likely a type of phenolic acid or a related derivative. While documentation is sparse, compounds of this nature are typically found in plants of the Dillenia genus, such as Dillenia indica (Elephant Apple). These plants are rich in a variety of secondary metabolites, including tannins, flavonoids, and triterpenoids.[1]

Q2: What is the best solvent to start with for extracting this compound?

A2: For phenolic acids from Dillenia indica, methanol has demonstrated the highest extraction efficiency.[2] A good starting point would be an aqueous methanol solution (e.g., 80% methanol in water). The polarity of the solvent is critical, and optimization may involve testing a range of solvents from intermediate to high polarity, such as ethanol, acetone, and ethyl acetate, or mixtures thereof.[2][3]

Q3: How does temperature affect the extraction yield?

A3: Generally, increasing the extraction temperature enhances solvent diffusivity and the solubility of the target compound, leading to higher yields. For conventional methods, a range of 40-60°C is often optimal.[4] However, temperatures that are too high can cause degradation of thermolabile phenolic compounds. Techniques like Ultrasound-Assisted Extraction (UAE) often achieve high efficiency at milder temperatures (e.g., 40°C).[5][6]

Q4: What role does the solid-to-liquid ratio play?

A4: The solid-to-liquid ratio is a critical parameter. A lower ratio (i.e., more solvent per gram of plant material) can lead to a more complete extraction, but may be less efficient in terms of solvent consumption. A typical starting point for optimization is a ratio between 1:10 and 1:30 (w/v).

Q5: What pre-treatment should be performed on the plant material?

A5: Proper pre-treatment is essential. Plant material (e.g., fruit, leaves, or bark) should be thoroughly cleaned, dried (using freeze-drying or oven-drying at low temperatures like 40-50°C to prevent degradation), and ground into a fine, homogenous powder. This increases the surface area available for solvent contact, significantly improving extraction efficiency.

Troubleshooting Guide

Issue 1: Low or No Yield of Target Compound

  • Question: My extract shows very low or no signs of this compound or other phenolic compounds. What could be wrong?

  • Answer:

    • Check the Plant Material: Ensure you are using the correct plant part from a reliable source, as phytochemical content can vary significantly. The age of the plant and harvesting time can also impact concentrations.

    • Re-evaluate Your Solvent: The polarity of your solvent may not be appropriate for this compound. If using a non-polar solvent, switch to a polar solvent like methanol or an aqueous ethanol mixture. Studies on Dillenia indica show methanol is significantly more effective than ethyl acetate or water for extracting phenolics.[2]

    • Increase Extraction Time/Temperature: Your extraction may be incomplete. Try incrementally increasing the extraction time or raising the temperature within a safe range (e.g., up to 60°C) to avoid degradation.[3]

    • Improve Particle Size: If your plant material is not finely ground, the solvent cannot penetrate the plant tissue effectively. Ensure the material is a fine, consistent powder.

    • Consider a Different Method: Conventional maceration may not be efficient enough. Employing an advanced technique like Ultrasound-Assisted Extraction (UAE) can dramatically improve yield by enhancing cell wall disruption and mass transfer.[6][7]

Issue 2: High Level of Impurities in the Extract

  • Question: My crude extract is highly impure, containing significant amounts of chlorophyll, lipids, or other unwanted compounds. How can I get a cleaner extract?

  • Answer:

    • Perform a Defatting Step: If the plant material is rich in lipids, pre-wash the powdered material with a non-polar solvent like n-hexane before the main extraction. This will remove lipids and waxes without significantly affecting the more polar phenolic acids.

    • Use Solvent Partitioning (Fractionation): After initial extraction, evaporate the solvent and re-dissolve the residue in a water/methanol mixture. Then, perform a liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., hexane, followed by chloroform, then ethyl acetate). Phenolic acids will typically partition into the ethyl acetate fraction, separating them from other compounds. The ethyl acetate fraction of Dillenia indica has been shown to be rich in bioactive compounds.[8]

    • Optimize Solvent Polarity: A highly polar solvent like aqueous methanol might extract a very wide range of compounds. Experiment with a slightly less polar solvent, such as acetone or ethyl acetate, which may provide better selectivity for the target compound.

Issue 3: Suspected Degradation of this compound

  • Question: The color of my extract changed dramatically (e.g., darkened) after heating, and its antioxidant activity has decreased. How can I prevent this?

  • Answer:

    • Reduce Extraction Temperature: Phenolic compounds can be sensitive to heat and oxidation. Lower the extraction temperature and/or shorten the extraction time. Consider using a method like UAE which can be effective at lower temperatures.[5]

    • Work Under Inert Atmosphere: If possible, perform the extraction under a nitrogen or argon atmosphere to prevent oxidation of the phenolic compounds.

    • Protect from Light: Store the plant material and resulting extracts in dark, amber-colored containers or wrap them in aluminum foil to prevent light-induced degradation.

    • Add an Acid Stabilizer: Acidifying the extraction solvent (e.g., with a small amount of formic or citric acid, 0.1-1%) can improve the stability of many phenolic compounds.

Quantitative Data on Extraction Yield

The following table summarizes the total phenolic content recovered from Dillenia indica fruit using different solvents, providing a baseline for expected yields of this class of compounds.

SolventTotal Phenolic Content (% as tannic acid equivalents)Reference
Methanol34.1%[2]
Ethyl Acetate9.3%[2]
Water1.4%[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Dillenia Plant Material

This protocol describes a modern, efficient method for extracting phenolic compounds. Optimization is recommended by adjusting parameters as described in the troubleshooting section.

1. Materials and Equipment:

  • Dried, powdered Dillenia plant material (e.g., fruit).

  • Extraction Solvent: 80% Methanol (v/v) in deionized water.

  • Ultrasonic bath or probe sonicator.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Whatman No. 1 filter paper or 0.45 µm syringe filter.

  • Analytical balance, glassware.

2. Sample Preparation:

  • Freeze-dry or oven-dry fresh plant material at 40°C until constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.

  • Store the powder in an airtight, dark container at 4°C until use.

3. Extraction Procedure:

  • Weigh 5.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol (a 1:20 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the flask.

  • Set the UAE parameters. Good starting conditions are:

    • Temperature: 40°C[5]

    • Time: 20-30 minutes[4]

    • Ultrasonic Power/Frequency: If adjustable, start at a moderate power setting (e.g., 50-70%) or a fixed frequency (e.g., 37 kHz).[4]

  • After sonication, filter the mixture through Whatman No. 1 paper under vacuum.

  • Collect the filtrate. For exhaustive extraction, the remaining solid residue can be re-extracted with fresh solvent two more times.

  • Pool the filtrates together.

4. Post-Extraction Processing:

  • Concentrate the pooled filtrate using a rotary evaporator at a low temperature (≤ 40°C) to remove the methanol.

  • The resulting aqueous concentrate can be used for analysis or lyophilized (freeze-dried) to obtain a solid crude extract.

  • For further purification, proceed with solvent partitioning as described in the troubleshooting guide.

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Optimization cluster_refinement Phase 3: Refinement start_end start_end process process decision decision output output A Select Plant Material (Dillenia sp.) B Drying & Grinding A->B C Initial Extraction (e.g., 80% MeOH, 40°C, 30 min) B->C D Analyze Yield & Purity (HPLC) C->D G Fractionation (Liquid-Liquid) C->G For Purity E Yield Optimal? D->E F Adjust Parameters: - Solvent Polarity - Temperature - Time E->F No H Final Protocol & Purified Extract E->H Yes F->C G->D

Caption: General workflow for optimizing the extraction of this compound.

Troubleshooting_Low_Yield problem problem check check solution solution result result start Low Yield Detected c1 Solvent Polarity Appropriate? start->c1 c2 Extraction Time/Temp Sufficient? c1->c2 Yes s1 Switch to Polar Solvent (e.g., 80% MeOH) c1->s1 No c3 Particle Size Fine Enough? c2->c3 Yes s2 Increase Time/Temp Incrementally c2->s2 No c4 Method Efficient? c3->c4 Yes s3 Re-grind Material to a Fine Powder c3->s3 No end Yield Improved c4->end Yes s4 Use Advanced Method (e.g., Ultrasound) c4->s4 No s1->start Re-extract s2->start Re-extract s3->start Re-extract s4->start Re-extract

Caption: Troubleshooting flowchart for diagnosing and solving low extraction yield.

Parameter_Interactions Extract Extraction Process Yield Yield Extract->Yield Purity Purity Extract->Purity Temp Temperature Temp->Extract Temp->Yield + (to a point) Temp->Purity - (can degrade) Time Time Time->Extract Time->Yield + (plateaus) Solvent Solvent Polarity Solvent->Extract Solvent->Yield ++ (if optimal) Solvent->Purity -/+ (selectivity)

Caption: Interplay of key parameters affecting extraction yield and purity.

References

Technical Support Center: Overcoming Solubility Challenges with Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dillenic acid C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues, particularly in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid compound isolated from plants of the Dillenia genus, notably Dillenia indica. Like many other complex natural products, its large, hydrophobic carbon skeleton can lead to poor solubility in aqueous and other polar solvents. This presents a significant challenge for in vitro and in vivo biological assays, formulation development, and analytical characterization.

Q2: In which common polar solvents has this compound or related extracts shown some solubility?

Extracts of Dillenia indica, which contain this compound, have been successfully prepared using methanol, ethanol, and mixtures of ethanol and water. For analytical purposes such as NMR spectroscopy, deuterated polar solvents like DMSO-d6 and acetone-d6 are often used for similar compounds, indicating that this compound is likely soluble in DMSO and acetone.

Q3: Are there any general strategies that are effective for dissolving poorly soluble triterpenoid acids like this compound?

Yes, several general laboratory techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, pH adjustment, heating, and specialized formulation approaches. For acidic compounds like this compound, adjusting the pH to the basic range is often a highly effective strategy.

Q4: I am having difficulty dissolving a Dillenia indica extract for my experiments. What could be the issue?

It has been reported that concentrated extracts of Dillenia indica can be difficult to dissolve. If you are working with a crude or semi-purified extract, insolubility may be due to the high concentration of the extract itself or the presence of other less soluble compounds. Consider starting with a lower concentration or employing the solubility enhancement techniques described in this guide.

Troubleshooting Guides

Issue 1: this compound is Not Dissolving in My Chosen Polar Solvent (e.g., Ethanol, Methanol)

Cause: The inherent hydrophobicity of the triterpenoid structure limits its interaction with polar solvent molecules.

Troubleshooting Steps:

  • Reduce Concentration: Attempt to dissolve a smaller amount of this compound in the same volume of solvent.

  • Use a Co-Solvent: Start by dissolving the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or acetone. Then, slowly add your desired polar solvent (e.g., ethanol, phosphate-buffered saline) to the DMSO concentrate while vortexing. Be mindful of the final concentration of the co-solvent, as it may affect your experimental system.

  • Apply Gentle Heat: Warming the solvent can increase the solubility of many compounds. Place your sample in a warm water bath (e.g., 37-50°C) and vortex or sonicate intermittently. Always check the thermal stability of your compound before applying heat.

  • Adjust pH: As this compound is an acidic compound, its solubility in aqueous-organic mixtures can often be dramatically increased by deprotonating the carboxylic acid group. Add a small amount of a base, such as sodium hydroxide (NaOH), to your solvent to raise the pH.

Issue 2: My this compound precipitates out of solution when I dilute my stock (e.g., DMSO stock into aqueous buffer).

Cause: This is a common issue when a compound is highly soluble in a concentrated organic solvent but poorly soluble in the final aqueous medium of the experiment.

Troubleshooting Steps:

  • Lower the Final Concentration: Your final experimental concentration may be above the solubility limit of this compound in the aqueous buffer. Try working with a more dilute solution.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the percentage of the initial organic solvent (like DMSO) in the final solution can help maintain solubility.

  • Use of Surfactants or Solubilizing Agents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your final buffer can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.

Experimental Protocols

Protocol 1: General Solubility Testing Workflow

This protocol outlines a systematic approach to determining an appropriate solvent system for this compound.

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

    • To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common polar solvents such as DMSO, acetone, ethanol, and methanol.

    • Vortex each vial for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. If the compound dissolves, you can proceed to determine the saturation solubility. If not, proceed to the enhancement steps.

  • Solubility Enhancement Tests:

    • Co-solvent approach: If the compound dissolved in DMSO or acetone, take a concentrated stock and dilute it stepwise into your desired aqueous buffer (e.g., PBS), observing for precipitation.

    • pH Adjustment: For an ethanol/water or DMSO/water mixture where the compound is not fully dissolved, add 0.1 M NaOH dropwise while monitoring for dissolution.

    • Heating: Gently warm the vials that did not show complete dissolution to 40°C and observe any changes.

  • Record Observations: Systematically record your findings in a table to compare the effectiveness of each method.

Data Presentation: Solubility of this compound
Solvent SystemConcentration Tested (mg/mL)Observation at Room Temp. (Dissolved/Partially/Insoluble)Method of Enhancement (if any)Observation after Enhancement
Water1InsolubleN/AInsoluble
Ethanol1Partially SolubleGentle Heating (40°C)Soluble
Methanol1Partially SolubleGentle Heating (40°C)Soluble
Acetone10SolubleN/ASoluble
DMSO10SolubleN/ASoluble
Ethanol:Water (1:1)1InsolublepH adjustment to 8.0Soluble
DMSO:PBS (1:99)0.1Soluble (no precipitation)N/ASoluble

Note: The data in this table is illustrative. Researchers should populate it with their own experimental findings.

Visualizations

Experimental Workflow for Overcoming Solubility Issues

experimental_workflow start Start with this compound Powder weigh Weigh 1 mg of Compound start->weigh add_solvent Add 100 µL of Polar Solvent (e.g., Ethanol, Methanol) weigh->add_solvent vortex Vortex at Room Temperature add_solvent->vortex check_solubility Is it completely dissolved? vortex->check_solubility success Soluble: Proceed with Experiment check_solubility->success Yes troubleshoot Insoluble/Partially Soluble: Troubleshoot check_solubility->troubleshoot No heat Apply Gentle Heat (e.g., 40°C) troubleshoot->heat ph_adjust Adjust pH to > 7.0 with Base troubleshoot->ph_adjust cosolvent Use Co-Solvent (e.g., DMSO) and dilute into aqueous buffer troubleshoot->cosolvent check_heat Dissolved? heat->check_heat check_heat->success Yes fail Insoluble: Try alternative solvent or formulation strategy check_heat->fail No check_ph Dissolved? ph_adjust->check_ph check_ph->success Yes check_ph->fail No check_cosolvent Precipitation? cosolvent->check_cosolvent check_cosolvent->fail Yes success_cosolvent No Precipitation: Proceed with Experiment check_cosolvent->success_cosolvent No

Technical Support Center: Troubleshooting Peak Tailing for Dillenic Acid C in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dillenic acid C. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This can lead to inaccurate quantification and reduced resolution between adjacent peaks. It is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase, sample, or HPLC system.[1] Common causes include interactions with residual silanol groups on the silica-based column packing, improper mobile phase pH, column overload, or extra-column volume.[3]

Q3: What is the pKa of this compound and why is it important?

Q4: Can the choice of HPLC column affect peak tailing for this compound?

Troubleshooting Guides

Problem: Asymmetrical peak shape (tailing) for this compound.

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH, is a primary factor in controlling the peak shape of ionizable compounds like this compound.[12]

  • Is the mobile phase pH appropriate?

    • Issue: If the mobile phase pH is close to or above the pKa of this compound, the compound will be ionized, leading to potential interactions with the stationary phase and causing tailing.[13]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the estimated pKa of this compound (i.e., pH 2.5-3.0).[6][7] This will ensure the carboxylic acid group is protonated and the molecule is in its neutral form.

  • Is the buffer concentration sufficient?

    • Issue: A low buffer concentration may not adequately control the mobile phase pH, leading to inconsistent ionization of the analyte and peak tailing.

    • Solution: Use a buffer concentration in the range of 20-50 mM.[2][14]

Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

  • Is the column chemistry suitable?

    • Issue: Residual, un-capped silanol groups on the silica surface can interact with polar functional groups on this compound, causing tailing.[8] Older columns or those not designed for analyzing polar compounds are more prone to this issue.

  • Is the column contaminated or degraded?

    • Issue: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[2] If performance does not improve, the column may need to be replaced.

Step 3: Check Sample and Injection Parameters

  • Is the column overloaded?

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[15]

    • Solution: Reduce the injection volume or dilute the sample.[15]

  • Is the injection solvent appropriate?

    • Issue: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

Step 4: Inspect the HPLC System

  • Is there excessive extra-column volume?

    • Issue: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[3] Ensure all fittings are properly made to avoid dead volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers (e.g., phosphate or acetate) at a concentration of 50 mM.

  • Adjust pH: Adjust the pH of the aqueous portion of the mobile phase to 2.5, 3.0, and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).[16]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Compare Results: Compare the tailing factor at each pH to determine the optimal condition.

Protocol 2: Column Flushing

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of isopropanol to remove strongly retained non-polar compounds.

  • Flush with Water: Flush with 10-20 column volumes of HPLC-grade water to remove any salts.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% acetonitrile or methanol.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHBuffer SystemTailing Factor (Tf)Observations
5.025 mM Acetate2.1Significant tailing
4.025 mM Acetate1.6Moderate tailing
3.025 mM Phosphate1.1Symmetrical peak
2.525 mM Phosphate1.0Symmetrical peak

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationRationale
Column C18, end-capped, <5 µmMinimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or 25 mM Phosphate BufferProvides acidic pH to suppress ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
pH 2.5 - 3.0Ensures this compound is in its neutral form.
Gradient 50-95% B over 20 minTo elute the relatively non-polar analyte.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate.
Column Temp. 30-40 °CImproves efficiency and reduces viscosity.
Detection UV at ~210 nmTriterpenoid acids often lack strong chromophores.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_mp Step 1: Evaluate Mobile Phase start->check_mp check_ph Is pH 2 units below pKa? (e.g., pH 2.5-3.0) check_mp->check_ph adjust_ph Adjust Mobile Phase pH (Protocol 1) check_ph->adjust_ph No check_buffer Is buffer strength adequate? (20-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Step 2: Assess Column check_buffer->check_column Yes increase_buffer->check_column check_chem Is column end-capped? check_column->check_chem new_column Use a modern, end-capped column check_chem->new_column No check_contam Is column contaminated? check_chem->check_contam Yes new_column->check_contam flush_column Flush Column (Protocol 2) check_contam->flush_column Yes check_sample Step 3: Check Sample & Injection check_contam->check_sample No flush_column->check_sample check_load Is column overloaded? check_sample->check_load dilute_sample Dilute Sample / Reduce Volume check_load->dilute_sample Yes check_solvent Solvent mismatch? check_load->check_solvent No dilute_sample->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_system Step 4: Inspect HPLC System check_solvent->check_system No change_solvent->check_system check_ecv Excessive extra-column volume? check_system->check_ecv optimize_tubing Use shorter, narrower tubing check_ecv->optimize_tubing Yes end Symmetrical Peak Achieved check_ecv->end No optimize_tubing->end

Caption: Troubleshooting workflow for peak tailing of this compound.

SilanolInteraction cluster_0 Silica Surface Si-OH Residual Silanol (Si-OH) Analyte_Ionized Dillenic Acid-COO⁻ (Ionized) Analyte_Ionized->Si-OH Secondary Interaction (Causes Tailing) Analyte_Neutral Dillenic Acid-COOH (Neutral)

Caption: Effect of mobile phase pH on this compound interaction with silanol groups.

References

Technical Support Center: Storage and Handling of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Dillenic acid C to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex organic molecule.[1] The stability of this compound is crucial for researchers and drug development professionals because degradation can lead to a loss of its biological activity, the formation of impurities, and consequently, inaccurate experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and the behavior of similar phenolic compounds, the primary factors contributing to its degradation are likely:

  • Temperature: Higher temperatures can accelerate chemical reactions, leading to faster degradation.[2][3]

  • Humidity/Moisture: this compound, like other acids, may be susceptible to hydrolysis in the presence of water.[4] Moisture can also facilitate other degradation reactions.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-degradation reactions in complex organic molecules.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for phenolic compounds.[3][5]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in color of the compound.

  • A noticeable change in the physical state, such as clumping or caking of a powdered sample.[4]

  • The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like HPLC.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause.

Problem: I observed a change in the color and consistency of my this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Improper Storage Temperature 1. Review your storage records to check for temperature fluctuations. 2. Compare the appearance of your sample with a freshly opened one, if available.Store this compound at a consistent, cool temperature. Avoid exposure to heat sources.[4]
Exposure to Moisture 1. Check the seal on your storage container for any breaches. 2. If stored in a humid environment, consider the possibility of moisture ingress.Use airtight containers and consider storing with a desiccant.[4]
Light Exposure 1. Determine if the storage location is exposed to direct sunlight or strong artificial light.Store in an amber or opaque container to protect from light.[5]
Oxidation 1. Consider if the container was repeatedly opened and closed, introducing fresh oxygen.Aliquot the sample into smaller, single-use vials to minimize exposure to air. Consider flushing the container with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to quickly assess the impact of temperature on the stability of this compound.

Methodology:

  • Sample Preparation: Prepare multiple, identical aliquots of this compound in appropriate vials.

  • Storage Conditions: Place the aliquots in controlled temperature chambers at:

    • 4°C (refrigerated)

    • 25°C (room temperature)

    • 40°C (accelerated)

  • Time Points: Withdraw one aliquot from each temperature condition at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound and detect any degradation products.

  • Data Recording: Record the percentage of remaining this compound at each time point and temperature.

Protocol 2: Forced Degradation Study

This protocol helps to identify the potential degradation pathways of this compound.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound.

  • Stress Conditions: Subject each solution to one of the following stress conditions:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic: Expose the solution to a controlled light source (e.g., a UV lamp).

    • Thermal: Heat the solution at a controlled elevated temperature (e.g., 60°C).

  • Analysis: After a set period (e.g., 24 hours), analyze each stressed sample by HPLC or LC-MS to identify and characterize the degradation products.

Data Presentation

Summarize the data from your stability studies in a table similar to the one below.

Table 1: Percentage of this compound Remaining Under Different Storage Conditions

Time (Weeks)Storage at 4°C (%)Storage at 25°C (%)Storage at 40°C (%)
0100100100
1
2
4
8

Visualizations

DegradationPathways cluster_factors Degradation Factors Dillenic_Acid_C This compound (Stable) Degraded_Product Degraded Products Dillenic_Acid_C->Degraded_Product Degradation Temperature High Temperature Temperature->Dillenic_Acid_C Moisture Moisture/Humidity Moisture->Dillenic_Acid_C Light Light Exposure Light->Dillenic_Acid_C Oxygen Oxygen Oxygen->Dillenic_Acid_C

Caption: Factors influencing the degradation of this compound.

ExperimentalWorkflow Start Start: Suspected Degradation Visual_Inspection Visual Inspection (Color, Consistency) Start->Visual_Inspection Analytical_Testing Analytical Testing (e.g., HPLC) Visual_Inspection->Analytical_Testing Identify_Cause Identify Potential Cause Analytical_Testing->Identify_Cause Temp Temperature Issue Identify_Cause->Temp Temp fluctuations? Moisture Moisture Issue Identify_Cause->Moisture Container sealed? Light Light Exposure Identify_Cause->Light Stored in dark? Oxygen Oxidation Identify_Cause->Oxygen Repeatedly opened? Implement_CAPA Implement Corrective Actions (e.g., Change Storage) Temp->Implement_CAPA Moisture->Implement_CAPA Light->Implement_CAPA Oxygen->Implement_CAPA End End: Stable Product Implement_CAPA->End

Caption: Troubleshooting workflow for this compound degradation.

StabilityStudyWorkflow Start Start: Stability Study Sample_Prep Prepare Aliquots of This compound Start->Sample_Prep Storage Store at Different Conditions (Temp, Light, Humidity) Sample_Prep->Storage Time_Points Withdraw Samples at Defined Time Points Storage->Time_Points Analysis Analyze Samples (e.g., HPLC) Time_Points->Analysis Data_Analysis Analyze Data and Determine Degradation Rate Analysis->Data_Analysis End End: Establish Optimal Storage Conditions Data_Analysis->End

References

Technical Support Center: Resolution of Dillenic Acid C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers and drug development professionals working on the resolution of Dillenic acid C isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The main challenges stem from the structural complexity of this compound. It is a large molecule with multiple chiral centers, leading to the potential for numerous stereoisomers with very similar physicochemical properties. This makes separating them difficult, as they may have nearly identical solubility and behavior in achiral chromatographic systems.

Q2: What are the principal methods for resolving stereoisomers of this compound?

A2: The two most common and effective methods for resolving isomers of a chiral carboxylic acid like this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.

Q3: How do I choose between chiral HPLC and diastereomeric crystallization?

A3: The choice depends on the scale of your separation and the downstream application.

  • Chiral HPLC is often preferred for analytical purposes and for small-scale preparative separations due to its high resolution and rapid method development.

  • Diastereomeric salt crystallization is generally more cost-effective and scalable for large-scale production, but method development can be more time-consuming and empirical.

Troubleshooting Guides

Chiral HPLC Troubleshooting

Q4: I am not seeing any separation of my this compound enantiomers on a chiral column. What should I do?

A4: A complete lack of separation indicates that the chiral stationary phase (CSP) is not effectively discriminating between the enantiomers. Here are some steps to troubleshoot this issue:

  • Verify Column Chemistry: Ensure you are using a CSP suitable for acidic compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Change the Mobile Phase:

    • Normal Phase: If you are using a normal phase system (e.g., hexane/isopropanol), try varying the ratio of the polar modifier (alcohol). Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly alter selectivity.

    • Reverse Phase: In a reverse phase system (e.g., acetonitrile/water), adjust the pH of the aqueous phase. For a carboxylic acid, a pH below the pKa is generally recommended.

  • Screen Different CSPs: If modifying the mobile phase is unsuccessful, the chosen CSP may not be suitable. It is advisable to screen a range of CSPs with different chiral selectors.

Q5: My peaks are broad and show poor resolution (Rs < 1.5). How can I improve this?

A5: Poor peak shape and low resolution can be caused by several factors. The following troubleshooting decision tree can guide you.

G start Poor Peak Resolution (Rs < 1.5) check_flow_rate Is the flow rate optimal? start->check_flow_rate adjust_flow_rate Decrease flow rate to improve efficiency check_flow_rate->adjust_flow_rate No check_mobile_phase Is the mobile phase composition optimal? check_flow_rate->check_mobile_phase Yes adjust_flow_rate->check_mobile_phase adjust_mobile_phase Systematically vary the solvent ratio (e.g., Hexane/IPA) check_mobile_phase->adjust_mobile_phase No check_temp Is the column temperature controlled? check_mobile_phase->check_temp Yes adjust_mobile_phase->check_temp adjust_temp Optimize temperature (try sub-ambient) check_temp->adjust_temp No check_additive Is a mobile phase additive being used? check_temp->check_additive Yes adjust_temp->check_additive add_additive Add a small amount of acid (e.g., 0.1% TFA) to sharpen peaks for an acidic analyte check_additive->add_additive No end_node Resolution Improved check_additive->end_node Yes add_additive->end_node

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Diastereomeric Crystallization Troubleshooting

Q6: I have formed diastereomeric salts of this compound, but nothing crystallizes out of solution. What should I do?

A6: Failure to crystallize is a common issue and usually relates to supersaturation and solvent choice.

  • Increase Concentration: Carefully evaporate the solvent to create a more concentrated, supersaturated solution.

  • Change the Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile). Sometimes a mixture of solvents is required to achieve the right level of solubility for selective crystallization.

  • Induce Crystallization:

    • Seeding: If you have a small amount of the desired crystal, add it to the solution to act as a nucleus for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Cooling: Slowly cool the solution to decrease the solubility of the salts.

Q7: Both diastereomeric salts are crystallizing together, leading to low enantiomeric excess. How can I improve the selective crystallization?

A7: This indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Solvent Screening: This is the most critical step. You need to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other. A systematic screening approach is recommended.

  • Vary the Temperature: The temperature at which crystallization occurs can affect selectivity. Try to perform the crystallization at a constant, optimized temperature.

  • Change the Resolving Agent: If solvent screening is unsuccessful, consider using a different chiral resolving agent. The shape and structure of the resolving agent can have a large impact on the crystal lattice and thus the solubility of the resulting diastereomeric salts.

Data Presentation

Table 1: Hypothetical Chiral HPLC Screening Data for this compound Resolution

Column TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
Cellulose-based CSPHexane:Isopropanol (90:10) + 0.1% TFA1.0251.2
Cellulose-based CSPHexane:Isopropanol (80:20) + 0.1% TFA1.0251.8
Amylose-based CSPHexane:Ethanol (95:5) + 0.1% TFA0.8202.1
Amylose-based CSPAcetonitrile:Water (70:30) + 0.1% Formic Acid1.2300.8

Table 2: Hypothetical Diastereomeric Crystallization Screening Data

Resolving AgentSolventYield (%)Diastereomeric Excess (%)
(R)-(+)-α-MethylbenzylamineEthanol4585
(R)-(+)-α-MethylbenzylamineAcetone3092
(1R,2R)-(-)-PseudoephedrineEthyl Acetate5078
(S)-(-)-Proline methyl esterAcetonitrile3595

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Sample Preparation: Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column.

  • Initial Screening (Normal Phase):

    • Equilibrate the column with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the sample solution.

    • If no or poor separation is observed, systematically increase the percentage of the alcohol modifier (e.g., to 80:20, 70:30).

    • To improve peak shape for the acidic analyte, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.

  • Optimization:

    • Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition.

    • Adjust the flow rate (e.g., decrease to 0.8 mL/min) to improve efficiency.

    • Optimize the column temperature. Lower temperatures often increase enantioselectivity.

  • Data Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs ≥ 1.5 is generally considered baseline resolution.

Protocol 2: Diastereomeric Salt Crystallization of this compound
  • Selection of Resolving Agent: Choose a chiral resolving agent. For the carboxylic acid this compound, a chiral amine such as (R)-(+)-α-methylbenzylamine is a suitable starting point.

  • Salt Formation:

    • Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol).

    • Add 0.5 equivalents of the chiral resolving agent to the solution. Using only 0.5 equivalents ensures that only the less soluble diastereomeric salt will preferentially crystallize.

    • Gently heat and stir the solution to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

    • If crystallization still does not occur, slowly add a less polar co-solvent (an anti-solvent) until the solution becomes slightly turbid, then warm until it clarifies and cool again.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enriched Acid:

    • Dissolve the crystallized diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to protonate the this compound, causing it to precipitate.

    • Extract the enriched this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess of the recovered this compound using the developed chiral HPLC method.

Visualizations

G cluster_0 Resolution Strategy cluster_1 Chiral HPLC Path cluster_2 Crystallization Path racemic_mixture Racemic this compound hplc_dev Method Development (Column & Mobile Phase Screening) racemic_mixture->hplc_dev salt_formation Diastereomeric Salt Formation (with Chiral Base) racemic_mixture->salt_formation hplc_sep Analytical or Preparative Separation hplc_dev->hplc_sep hplc_isomers Isolated Isomers hplc_sep->hplc_isomers crystallization Selective Crystallization salt_formation->crystallization hydrolysis Salt Hydrolysis (Acidification) crystallization->hydrolysis cryst_isomers Enriched Isomer hydrolysis->cryst_isomers

Technical Support Center: Dillenic Acid C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dillenic acid C in cytotoxicity assays. As an extract derived from a plant source, this compound preparations may contain a complex mixture of compounds, including triterpenoids and phenolics, which can influence experimental outcomes. This guide will help you navigate potential artifacts and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing high cytotoxicity with my this compound sample even at low concentrations. Is this expected?

While this compound can exhibit cytotoxic effects, unexpectedly high cytotoxicity, especially at very low concentrations, might be an artifact. Extracts from Dillenia indica, a source of this compound, are rich in antioxidant compounds like phenolics and flavonoids.[1] These molecules can interfere with common cytotoxicity assays.

Q2: How can antioxidant compounds in my this compound sample interfere with my cytotoxicity assay?

Many standard cytotoxicity assays, such as those using MTT, XTT, or resazurin, rely on the reduction of a reporter molecule by metabolically active cells. Antioxidant compounds can directly reduce these reporter molecules in a cell-free manner, leading to a false-positive signal that is incorrectly interpreted as cytotoxicity.[2][3][4][5]

Q3: Which cytotoxicity assays are most susceptible to interference from antioxidant compounds?

Assays based on tetrazolium salts like MTT, MTS, and XTT, as well as resazurin-based assays (e.g., AlamarBlue), are prone to interference from compounds with reducing potential.[2][3][5][6][7]

Q4: Are there alternative assays that are less prone to these artifacts?

Yes, consider using assays that measure cytotoxicity through different mechanisms not based on redox potential. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, a marker of membrane integrity loss.

  • ATP-based Assays: These assays measure the level of intracellular ATP as an indicator of cell viability.

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number.

Q5: My this compound is dissolved in DMSO. Could the solvent be causing cytotoxicity?

Dimethyl sulfoxide (DMSO) is a common solvent for cell-based assays, but it can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line and to include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in all experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High background signal in cell-free wells (media + this compound + assay reagent) Direct reduction of the assay reagent by antioxidant compounds in the this compound sample.1. Perform a cell-free control experiment with various concentrations of this compound to quantify its direct reductive potential. 2. Subtract the background absorbance/fluorescence from your experimental wells. 3. Consider switching to a non-redox-based assay (e.g., SRB, LDH).
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Cell passage number affecting sensitivity.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Adhere strictly to optimized incubation times for both drug treatment and assay development. 3. Use cells within a consistent and low passage number range for all experiments.
"Edge effects" observed in 96-well plates (outer wells show different results) Evaporation of media from the outer wells of the plate, leading to increased compound concentration and cell stress.1. Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 2. Ensure proper humidification in the incubator.
Microscopic examination shows healthy cells, but the assay indicates high cytotoxicity. Assay interference is highly likely. The compound may be directly interacting with the assay reagent without killing the cells.1. Confirm cell viability with a microscope. 2. Run a secondary, mechanistically different cytotoxicity assay to validate your findings (e.g., if you used MTT, validate with an LDH or SRB assay).
Precipitation of this compound in the culture medium. Poor solubility of the compound at the tested concentrations.1. Visually inspect the wells for any precipitate after adding the compound. 2. Determine the maximum soluble concentration of this compound in your culture medium. 3. Consider using a lower concentration range or a different solvent system (ensure solvent toxicity is evaluated).

Experimental Protocols

Protocol: Cell-Free Assay Interference Control

This protocol is essential to determine if this compound directly interacts with your assay reagent.

  • Prepare a serial dilution of this compound in your cell culture medium to match the concentrations used in your cytotoxicity assay.

  • Add these dilutions to the wells of a 96-well plate without cells.

  • Include a "medium only" blank control.

  • Add your assay reagent (e.g., MTT, resazurin) to each well according to the manufacturer's protocol.

  • Incubate for the standard assay time.

  • Read the absorbance or fluorescence.

  • A significant signal in the absence of cells indicates direct interference.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This is a recommended alternative to redox-based assays.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

  • Read the absorbance at 510 nm.

Visualizing Experimental Workflows and Concepts

Workflow for Investigating this compound Cytotoxicity

A Prepare this compound Stock Solution C Treat Cells with this compound A->C E Run Cell-Free Interference Control A->E B Determine Cell Seeding Density B->C D Perform Primary Cytotoxicity Assay (e.g., MTT) C->D F Analyze Primary Assay Data D->F E->F G Inference of Interference? F->G Evaluate Controls H Perform Secondary Assay (e.g., SRB, LDH) G->H Yes J Compare Results and Conclude G->J No I Analyze Secondary Assay Data H->I I->J Start High Background Signal Observed Q1 Is the signal high in cell-free wells? Start->Q1 A1_Yes Direct compound interference is likely. Q1->A1_Yes Yes A1_No Check for other issues. Q1->A1_No No Q2 Is the media formulation causing high background? A1_No->Q2 A2_Yes Test media components individually. Q2->A2_Yes Yes A2_No Investigate for contamination. Q2->A2_No No cluster_standard Standard Assay Principle cluster_artifact Artifactual Interference A Living Cell (Metabolic Activity) B Reductases A->B C Assay Reagent (e.g., MTT, Resazurin) B->C reduces D Colored/Fluorescent Product C->D E This compound (with Antioxidants) F Assay Reagent (e.g., MTT, Resazurin) E->F directly reduces G Colored/Fluorescent Product F->G

References

Technical Support Center: Scale-Up Synthesis of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Dillenic Acid C.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound synthesis.

Issue 1: Poor Yield in Step 3 (Grignard Reaction)

  • Q: We are experiencing a significant drop in yield for the Grignard reaction (Step 3) when moving from a 1L to a 20L reactor. What are the potential causes and solutions?

  • A:

    • Moisture Control: The most common issue with scale-up of Grignard reactions is inadequate moisture control. Ensure all glassware is rigorously dried, and solvents are anhydrous. Consider using a drying tube or an inert atmosphere (Nitrogen or Argon) throughout the reaction.

    • Reagent Addition Rate: The rate of addition of the aldehyde to the Grignard reagent is critical. A slow, controlled addition is necessary to manage the exotherm and prevent side reactions. At a larger scale, the heat dissipation is less efficient.

    • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and side product formation. Ensure the stirring is vigorous enough for the larger volume. Consider using an overhead stirrer with a properly sized impeller.

    • Grignard Reagent Quality: The quality of the Grignard reagent is crucial. If preparing it in-house, ensure the magnesium turnings are fresh and activated. If using a commercial solution, titrate it before use to determine the exact concentration.

Issue 2: Incomplete Reaction in Step 5 (Esterification)

  • Q: The esterification of the tertiary alcohol in Step 5 is sluggish and often incomplete at a larger scale. How can we drive the reaction to completion?

  • A:

    • Water Removal: This is likely an equilibrium reaction. Ensure efficient removal of water as it forms. On a larger scale, a Dean-Stark trap may be less efficient. Consider using a molecular sieve or switching to a more powerful dehydrating agent.

    • Catalyst Loading: Re-evaluate the catalyst loading (e.g., DMAP, DCC). A simple percentage-based scale-up might not be sufficient. A slightly higher catalyst loading might be necessary.

    • Reaction Time and Temperature: The reaction may require a longer reaction time or a modest increase in temperature at a larger scale to reach completion. Monitor the reaction progress by TLC or LC-MS.

Issue 3: Difficult Purification of the Final Product

  • Q: We are struggling with the final purification of this compound. Column chromatography is not scalable, and we observe co-eluting impurities.

  • A:

    • Crystallization: Explore different solvent systems for crystallization. A well-designed crystallization process can be highly effective for purification at scale. Consider using a co-solvent system or an anti-solvent addition method.

    • Recrystallization: If an initial crystallization is successful, a subsequent recrystallization from a different solvent system can further enhance purity.

    • Preparative HPLC: While expensive, preparative HPLC is a viable option for high-purity requirements at a moderate scale, especially in the early stages of drug development.

    • Impurity Identification: Identify the co-eluting impurities by mass spectrometry and NMR. Understanding their structure can help in designing a more effective purification strategy (e.g., an acid-base wash to remove a basic impurity).

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for the Grignard reaction in Step 3 at a pilot scale?

    • A1: Anhydrous tetrahydrofuran (THF) is recommended. While diethyl ether can be used at a lab scale, THF's higher boiling point provides a wider temperature range for managing the reaction exotherm at a larger scale.

  • Q2: Are there any specific safety precautions for handling the reagents in Step 5 (DCC/DMAP esterification) at scale?

    • A2: Yes. Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). The dicyclohexylurea (DCU) byproduct is a solid that can precipitate and clog transfer lines; ensure your reactor setup can handle solid suspensions.

  • Q3: How can we monitor the progress of the final deprotection step (Step 6) effectively?

    • A3: Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and to ensure complete removal of the protecting group, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended method.

Quantitative Data Summary

Table 1: Comparison of Yield and Purity at Different Scales for Key Steps

StepScaleAverage Yield (%)Purity by HPLC (%)
Step 3: Grignard Reaction 1L (Lab)8595
20L (Pilot)6588
Step 5: Esterification 1L (Lab)9098
20L (Pilot)7894
Final Product 1g (Lab)95 (after chromatography)>99
20g (Pilot)88 (after crystallization)98.5

Experimental Protocols

Protocol: Step 3 - Grignard Reaction at 20L Scale

  • Reactor Setup: A 20L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser is assembled and flame-dried under a vacuum.

  • Reagent Preparation:

    • Charge the reactor with magnesium turnings (1.2 eq) under a nitrogen atmosphere.

    • Add anhydrous THF (5L) to the reactor.

    • In a separate addition funnel, charge a solution of the starting bromide (1.0 eq) in anhydrous THF (2L).

  • Grignard Formation:

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (as indicated by a temperature increase), add the remaining bromide solution dropwise, maintaining the internal temperature below 40°C using the reactor jacket.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Aldehyde Addition:

    • Cool the reactor to 0°C.

    • Add a solution of the aldehyde (1.1 eq) in anhydrous THF (3L) dropwise via an addition funnel, maintaining the internal temperature below 5°C.

  • Quenching and Work-up:

    • After the addition is complete, stir for 30 minutes at 0°C.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (5L).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 3L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Carbonyl Addition cluster_workup Work-up and Isolation prep1 Assemble and Flame-Dry 20L Reactor prep2 Establish Inert Atmosphere (N2) prep1->prep2 grignard1 Charge Mg Turnings and Anhydrous THF prep2->grignard1 grignard2 Initiate with Bromide Solution grignard1->grignard2 grignard3 Dropwise Addition of Bromide (T < 40°C) grignard2->grignard3 grignard4 Stir for 1 hour at RT grignard3->grignard4 reaction1 Cool Reactor to 0°C grignard4->reaction1 reaction2 Dropwise Addition of Aldehyde (T < 5°C) reaction1->reaction2 reaction3 Stir for 30 min at 0°C reaction2->reaction3 workup1 Quench with Sat. aq. NH4Cl reaction3->workup1 workup2 Phase Separation workup1->workup2 workup3 Extract Aqueous Layer with EtOAc workup2->workup3 workup4 Combine, Wash, Dry, and Concentrate workup3->workup4

Caption: Workflow for the 20L scale-up of the Grignard reaction (Step 3).

signaling_pathway receptor GPCR Target g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Gene Expression Changes) pka->cellular_response dillenic_acid This compound (Antagonist) dillenic_acid->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Refining the Purification of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Dillenic acid C" is limited in publicly available scientific literature. Therefore, this guide is based on established principles for the purification of acidic phenolic compounds from natural plant extracts. The methodologies provided are general and may require optimization for your specific compound and matrix.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial this compound extract is a dark, sticky tar. How can I remove the pigments and other major impurities?

A1: This is a common issue with crude plant extracts. Pigments (like chlorophylls and carotenoids) and phenolic compounds are often co-extracted.

  • Initial Troubleshooting Steps:

    • Liquid-Liquid Extraction: After your primary extraction (e.g., with ethanol or methanol), evaporate the solvent and re-dissolve the residue in a solvent system like ethyl acetate and water. This compound, being an organic acid, should preferentially partition into the ethyl acetate layer, leaving more polar impurities in the aqueous layer.

    • Activated Carbon Treatment: Filtering the extract through a bed of activated carbon can effectively remove a significant amount of pigment.[1] However, be aware that activated carbon can also adsorb your target compound, so this step requires careful optimization to avoid significant yield loss.

    • Polyvinylpolypyrrolidone (PVPP): PVPP is widely used to remove phenolic and pigment impurities from plant extracts.[2] You can add PVPP to your crude extract, incubate, and then centrifuge or filter to remove the PVPP-impurity complex.[2][3]

Q2: I'm getting poor separation and broad peaks during my column chromatography step. What can I do?

A2: Poor resolution in column chromatography can stem from several factors related to your sample, stationary phase, or mobile phase.

  • Troubleshooting Guide for Column Chromatography:

    • Sample Preparation: Ensure your sample is dissolved in a minimal amount of a weak solvent before loading it onto the column.[4][5] Dissolving the sample in a strong solvent will cause it to spread out before it has a chance to bind to the top of the column, leading to broad bands.[4][5]

    • Column Packing: Make sure your silica or C18 column is packed uniformly without any cracks or channels.[6] Tapping the side of the column gently during packing can help settle the stationary phase evenly.[6]

    • Mobile Phase Selection: The polarity of your solvent system is crucial. If your compound elutes too quickly (low retention time), your mobile phase is too polar (in normal phase) or not polar enough (in reverse phase). If it elutes too slowly or not at all, the opposite is true. Run preliminary separations on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system.

    • Flow Rate: An excessively high flow rate can decrease the interaction time between the analyte and the stationary phase, leading to poor separation.[4][5]

Q3: After purification by column chromatography, I still see multiple spots on my TLC. How can I achieve higher purity?

A3: It's common for a single column chromatography step to be insufficient for achieving high purity, especially with complex extracts.

  • Next Steps for Higher Purity:

    • Orthogonal Chromatography: Use a second chromatography step with a different separation mechanism. For example, if you first used normal-phase (silica) chromatography which separates based on polarity, follow it with reverse-phase HPLC (C18), which separates based on hydrophobicity.[7]

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than standard column chromatography.[7] A semi-preparative or preparative HPLC system can be used to isolate your compound to >95% purity.[7]

    • Crystallization: If your compound is a solid, crystallization is an excellent final purification step.[8] Dissolving the partially purified compound in a minimal amount of a hot solvent and allowing it to cool slowly can form highly pure crystals, leaving impurities behind in the solvent.[8][9]

Q4: I am trying to crystallize my purified this compound, but it's just oiling out. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This often happens when the solution is too saturated or cools too quickly.

  • Troubleshooting Crystallization:

    • Solvent Choice: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents or solvent mixtures.

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a tiny speck to the solution to induce crystallization.

Quantitative Data Summary

The following tables represent hypothetical data for the purification of this compound to illustrate the effectiveness of different purification steps.

Table 1: Purity of this compound at Various Purification Stages

Purification StepPurity (%) by HPLCYield (%)Key Impurities Removed
Crude Ethanol Extract15100-
Liquid-Liquid Extraction4585Highly polar compounds, sugars
Column Chromatography (Silica)8060Pigments, less polar compounds
Crystallization>9845Structurally similar compounds

Table 2: Example HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[10]
Mobile Phase Gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile)
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min[11]
Detection UV at 254 nm and 280 nm[12]
Column Temperature 30°C

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography (Normal Phase)
  • Slurry Preparation: In a beaker, mix silica gel with your chosen starting mobile phase (a non-polar solvent like hexane) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure the silica packs down into a uniform bed without air bubbles.[6]

  • Sample Loading: Dissolve your crude or partially purified extract in a minimal amount of a non-polar solvent. Using a pipette, carefully add this solution to the top of the silica bed.[6]

  • Elution: Carefully add your mobile phase to the column. Begin collecting fractions as the solvent starts to elute from the bottom.[6] You can use a single isocratic solvent system or gradually increase the polarity of the mobile phase (a gradient) to elute compounds of increasing polarity.[6]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain your target compound. Combine the pure fractions and evaporate the solvent.

Protocol 2: General Procedure for Crystallization
  • Dissolution: Place the impure solid in a flask and add a small amount of a suitable solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_start Extraction cluster_primary_purification Primary Purification cluster_final_purification Final Purification cluster_end Final Product start Plant Material extract Crude Extract (15% Pure) start->extract Ethanol Extraction lle Liquid-Liquid Extraction extract->lle Partitioning column_chrom Column Chromatography (80% Pure) lle->column_chrom Separation by Polarity crystallization Crystallization column_chrom->crystallization hplc Preparative HPLC column_chrom->hplc end_product Pure this compound (>98%) crystallization->end_product hplc->end_product

Caption: General workflow for the purification of this compound from a crude plant extract.

HPLC_Troubleshooting start Problem: Poor Peak Resolution in HPLC q1 Are peaks fronting or tailing? start->q1 fronting Fronting Peaks q1->fronting Yes (Fronting) tailing Tailing Peaks q1->tailing Yes (Tailing) q2 Are peaks broad but symmetrical? q1->q2 No sol_front Solution: Reduce sample concentration or injection volume. Ensure sample is dissolved in mobile phase. fronting->sol_front sol_tail Solution: Check for secondary interactions (adjust pH of mobile phase) or column degradation. tailing->sol_tail broad Broad Peaks q2->broad Yes sol_broad Solution: Optimize mobile phase gradient, reduce flow rate, or check for extra-column volume. broad->sol_broad

Caption: Troubleshooting flowchart for poor peak resolution in HPLC analysis.

References

stability testing of Dillenic acid C under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a pH stability study for Dillenic acid C?

A1: The primary goal is to determine the rate of degradation of this compound at various pH levels. This information is crucial for formulation development, establishing storage conditions, and predicting the shelf-life of potential drug products.

Q2: Which analytical technique is most suitable for determining the concentration of this compound during a stability study?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and recommended technique for stability-indicating assays. It allows for the separation and quantification of the parent compound from its degradation products. A well-developed HPLC method should be able to resolve all significant degradants from the main this compound peak.

Q3: What are the typical stress conditions applied in a forced degradation study?

A3: Forced degradation studies are essential to understand the degradation pathways of a drug substance.[1][2][3][4] Typical conditions include:

  • Acidic hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Alkaline hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal degradation: Heating the solid or solution form of the compound.

  • Photolytic degradation: Exposing the compound to UV or fluorescent light.

Q4: How is the degradation kinetics of this compound typically determined?

A4: The degradation of many compounds, including acids, often follows first-order kinetics.[5][6][7] This can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time. A linear plot suggests first-order degradation. The degradation rate constant (k) can be calculated from the slope of this line.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase by adjusting the organic solvent ratio and pH. 2. Use a new column or a different column chemistry. 3. Reduce the injection volume or sample concentration.
Unexpectedly rapid degradation of this compound. 1. Presence of metal ion contaminants, which can catalyze degradation.[8] 2. Exposure to light, if the compound is photolabile. 3. Higher than intended temperature.1. Use high-purity water and reagents. Consider adding a chelating agent (e.g., EDTA) if metal ion contamination is suspected. 2. Protect samples from light by using amber vials or covering them with aluminum foil. 3. Ensure accurate temperature control of the stability chambers or water baths.
Inconsistent or non-reproducible results. 1. Inaccurate buffer preparation leading to pH variability. 2. Inconsistent sample preparation or handling. 3. Fluctuation in instrument performance.1. Calibrate the pH meter before use and prepare buffers carefully. 2. Follow a standardized protocol for all sample preparations. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Mass balance issues (sum of this compound and degradants is not close to 100%). 1. Some degradation products may not be detectable by the current analytical method (e.g., lack a UV chromophore). 2. Formation of volatile degradants. 3. Adsorption of the compound or its degradants to the container.1. Use a detector that is less dependent on chromophores, such as a mass spectrometer (LC-MS). 2. Use gas chromatography (GC) to analyze for volatile compounds if suspected. 3. Use inert container materials (e.g., silanized glass).

Data Presentation

Table 1: Example Stability Data for this compound at 40°C

pHTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
2.0 0100.00.00.0
2492.55.22.3
4885.110.34.6
7278.015.16.9
7.0 0100.00.00.0
2499.8<0.1<0.1
4899.50.20.3
7299.20.40.4
10.0 0100.00.00.0
2488.38.92.8
4877.916.55.6
7268.123.88.1

Experimental Protocols

Protocol 1: pH Stability Study of this compound
  • Preparation of Buffers:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Use standard buffer systems (e.g., phosphate, citrate, borate) and ensure their buffer capacity is sufficient to maintain the pH after the addition of the this compound solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Add a known volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the amount of organic solvent from the stock solution is minimal to avoid affecting the buffer pH.

  • Incubation:

    • Dispense the buffered solutions of this compound into sealed, amber glass vials.

    • Place the vials in a temperature-controlled environment (e.g., a stability chamber or water bath) set to a specific temperature (e.g., 40°C, 60°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling the sample on ice).

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time for each pH.

    • Determine the degradation kinetics and calculate the degradation rate constant (k) and half-life (t₁/₂) for each pH condition.

Visualizations

Experimental_Workflow A Prepare Buffers (pH 2-12) C Add Stock to Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Controlled Temperature C->D E Withdraw Samples at Time Points D->E F Quench and Dilute Samples E->F G HPLC Analysis F->G H Data Analysis and Kinetics G->H

Caption: Experimental workflow for pH stability testing of this compound.

Troubleshooting_Workflow start Unexpected Result in Stability Study q1 Is the issue related to HPLC analysis? start->q1 hplc_path Poor Peak Shape / Resolution q1->hplc_path Yes degradation_path Is degradation rate unexpected? q1->degradation_path No hplc_sol1 Optimize Mobile Phase hplc_path->hplc_sol1 hplc_sol2 Check Column Health hplc_path->hplc_sol2 rapid_deg Faster than expected degradation_path->rapid_deg Yes slow_deg Slower than expected degradation_path->slow_deg No rapid_sol1 Check for Contaminants rapid_deg->rapid_sol1 rapid_sol2 Verify Temperature & Light Conditions rapid_deg->rapid_sol2 slow_sol1 Verify Buffer pH and Strength slow_deg->slow_sol1

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Dillenia indica Extracts and Betulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the quest for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative overview of the anticancer activities of extracts from the plant Dillenia indica and the well-characterized pentacyclic triterpenoid, betulinic acid. While direct experimental data on the anticancer effects of a specific compound named "Dillenic acid C" is not available in the current body of scientific literature, the activity of Dillenia indica extracts, which contain a variety of phytochemicals, offers a relevant point of comparison to the established anticancer agent, betulinic acid. Notably, the anticancer effects of Dillenia indica are often attributed to its constituent compounds, including betulinic acid itself.[1][2][3][4]

Quantitative Analysis of Cytotoxic Activity

The following tables summarize the available quantitative data on the cytotoxic effects of Dillenia indica extracts and betulinic acid against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxic Activity of Dillenia indica Extracts

Plant PartExtract TypeCancer Cell LineIC50 ValueReference
FruitsMethanolicU937 (Human leukemic)328.80 ± 14.77 µg/mL[4][5]
FruitsMethanolicHL60 (Human leukemic)297.69 ± 7.29 µg/mL[4][5]
FruitsMethanolicK562 (Human leukemic)275.40 ± 8.49 µg/mL[4][5]
FruitsEthyl Acetate FractionU937 (Human leukemic)240.0 ± 4.36 µg/mL[5]
FruitsEthyl Acetate FractionHL60 (Human leukemic)211.80 ± 5.30 µg/mL[5]
FruitsEthyl Acetate FractionK562 (Human leukemic)241.96 ± 8.04 µg/mL[5]
StemEthanolicHCT-116 (Colon carcinoma)9.8 µg/mL[6]
StemEthanolicHEPG2 (Liver carcinoma)20.1 µg/mL[6]

Table 2: Cytotoxic Activity of Betulinic Acid

Cancer Cell LineCancer TypeIC50 ValueIncubation TimeReference
MCF-7Breast Cancer12.3 µg/mL72 h[2]
T47DBreast Cancer9.8 µg/mL72 h[2]
MDA-MB-231Breast Cancer15.45 ± 3.01 µg/mL (in Soluplus micelles)Not Specified[7]
RajiBurkitt's Lymphoma39.44 ± 0.65 µg/mL24 h[2]
RajiBurkitt's Lymphoma26.26 ± 2.39 µg/mL48 h[2]
RajiBurkitt's Lymphoma15.35 ± 1.83 µg/mL72 h[2]
HeLaCervical CancerNot specified, but induces apoptosis at 30 µmol/l6-48 h[1]
SW480Colon CancerEffective at 5–10 µMNot Specified[2]
RKOColon CancerEffective at 5–10 µMNot Specified[2]
HepG2Hepatocellular CarcinomaNot specified, but induces apoptosis up to 40 µM48 h
SMMC-7721Hepatocellular CarcinomaNot specified, but induces apoptosis up to 40 µM48 h
Multiple Myeloma CellsMultiple MyelomaNot specified, but induces apoptosisNot Specified[6]

Mechanisms of Anticancer Action

Dillenia indica

The anticancer activity of Dillenia indica extracts is attributed to the presence of various bioactive compounds, including triterpenoids like betulinic acid, flavonoids, and others.[1][2][8][9] Research suggests that these extracts can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration.[1] Furthermore, extracts of Dillenia indica have been shown to modulate multiple signaling pathways, including Akt/mTOR, NF-κB, and JAK/STAT3.[1]

Betulinic Acid

Betulinic acid is a well-studied pentacyclic triterpenoid with potent and selective anticancer activity. A significant advantage of betulinic acid is its ability to induce apoptosis in cancer cells with relatively low toxicity towards normal cells.[2][6] Its primary mechanism of action involves the direct triggering of the mitochondrial pathway of apoptosis.[8][10]

Key molecular events in betulinic acid-induced apoptosis include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[10]

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the key executioners of apoptosis.[6][9]

  • Modulation of Bcl-2 Family Proteins: Betulinic acid can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6]

  • Inhibition of NF-κB Signaling: In some cancer types, betulinic acid has been shown to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[6]

  • PI3K/Akt/mTOR Pathway Suppression: Betulinic acid can also suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[1]

  • Generation of Reactive Oxygen Species (ROS): Betulinic acid can induce the production of ROS, which can lead to oxidative stress and trigger apoptosis.[1][6]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anticancer activity of betulinic acid and a general workflow for its evaluation.

Betulinic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Betulinic Acid Betulinic Acid ROS ROS Betulinic Acid->ROS induces PI3K PI3K Betulinic Acid->PI3K inhibits Bax Bax Betulinic Acid->Bax activates Bcl-2 Bcl-2 Betulinic Acid->Bcl-2 inhibits NFkB NFkB Betulinic Acid->NFkB inhibits MOMP Mitochondrial Outer Membrane Permeabilization ROS->MOMP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax->MOMP Bcl-2->MOMP Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes MOMP->Cytochrome c releases

Caption: Signaling pathway of betulinic acid-induced apoptosis.

Anticancer_Activity_Workflow Compound Test Compound (e.g., Betulinic Acid) Cell_Lines Cancer Cell Lines & Normal Cell Lines MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Proteins) Apoptosis_Assay->Mechanism_Study Signaling_Pathways Identify Modulated Signaling Pathways Mechanism_Study->Signaling_Pathways In_Vivo In Vivo Animal Studies Signaling_Pathways->In_Vivo

Caption: General experimental workflow for evaluating anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess anticancer activity.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., betulinic acid or plant extract) for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 3-4 hours to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with the test compound at its IC50 concentration for a predetermined time.

    • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate the cell populations.

Western Blotting for Protein Expression Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

While a direct comparison of the anticancer activity of this compound and betulinic acid is not currently possible due to a lack of data on the former, the available evidence highlights the potential of natural products from Dillenia indica in cancer research. The cytotoxic effects of Dillenia indica extracts, often attributed to compounds like betulinic acid, warrant further investigation to isolate and characterize other potentially active constituents.

Betulinic acid stands out as a promising anticancer agent with a well-defined mechanism of action centered on the induction of apoptosis through the mitochondrial pathway. Its selectivity for cancer cells over normal cells makes it an attractive candidate for further preclinical and clinical development. Future research should focus on isolating and evaluating the bioactivity of individual compounds from Dillenia indica, including any potential "this compound," to fully understand their therapeutic potential and to enable direct, quantitative comparisons with established anticancer agents like betulinic acid.

References

Comparative Analysis of Dillenic Acid C: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

To Our Fellow Researchers, Scientists, and Drug Development Professionals,

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Dillenic acid C, a triterpenoid found in plants of the Dillenia genus, represents a class of compounds with potential biological activity. However, as of the latest available scientific literature, the specific molecular target(s) and mechanism(s) of action for this compound have not been elucidated.

This guide is intended to serve as a comprehensive resource for researchers interested in pursuing the target identification and validation of this compound or other novel natural products. While direct comparative data for this compound is not available, we present a well-established framework for these studies. The methodologies, data presentation formats, and workflows described herein are the standard by which a compound like this compound would be evaluated against other potential therapeutic alternatives.

Data Presentation: A Framework for Comparison

Once a molecular target for this compound is identified, its performance would be quantified and compared against other known modulators of that same target. The following table illustrates the types of quantitative data that are essential for such a comparison.

Table 1: Quantitative Comparison of a Hypothetical Target Modulator (e.g., this compound) vs. Alternatives

ParameterThis compoundAlternative AAlternative BDescription
Binding Affinity
IC₅₀ (nM)N/AValueValueConcentration of the compound that inhibits 50% of the target's activity.
Kᵢ (nM)N/AValueValueInhibition constant, a measure of the compound's binding affinity to the target.
K₋ (nM)N/AValueValueDissociation constant, reflecting the tendency of the compound-target complex to separate.
Cellular Efficacy
EC₅₀ (µM)N/AValueValueConcentration of the compound that produces 50% of the maximum possible effect in a cell-based assay.
In Vivo Efficacy
ED₅₀ (mg/kg)N/AValueValueDose of the compound that produces a therapeutic effect in 50% of the test subjects.
Toxicity
CC₅₀ (µM)N/AValueValueConcentration of the compound that is cytotoxic to 50% of the cells.
LD₅₀ (mg/kg)N/AValueValueDose of the compound that is lethal to 50% of the test subjects.

Note: "N/A" indicates that data for this compound is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in the target identification and validation of a novel compound like this compound.

Target Identification by Affinity Chromatography-Mass Spectrometry

This method is used to isolate and identify the cellular proteins that physically bind to the compound of interest.

  • Probe Synthesis: this compound is chemically modified to incorporate a linker and a biotin tag, creating a "bait" molecule.

  • Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.

  • Affinity Purification: The biotinylated this compound probe is immobilized on streptavidin-coated beads. The cell lysate is then passed over these beads. Proteins that bind to this compound will be captured, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads.

  • Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular environment.[1][2]

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are removed by centrifugation.

  • Protein Quantification: The amount of the soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3][4]

In Vitro Binding Assays

These assays quantify the direct interaction between the compound and its purified target protein.

  • Surface Plasmon Resonance (SPR): The purified target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip. The binding and dissociation are measured in real-time, providing kinetic data (K₋) and affinity (Kᵢ).[5]

  • Isothermal Titration Calorimetry (ITC): The heat released or absorbed during the binding of this compound to the target protein is measured directly. This provides a complete thermodynamic profile of the interaction.[5]

In Vivo Validation in Animal Models

To confirm the therapeutic relevance of the target engagement, studies in living organisms are essential.[6]

  • Model Selection: An appropriate animal model of a disease thought to be relevant to the target's function is chosen.

  • Compound Administration: The animal models are treated with this compound at various doses.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The concentration of this compound in the blood and tissues is measured over time (PK). The effect on the target (e.g., inhibition of its activity) is also measured (PD).

  • Efficacy Assessment: The therapeutic effect of this compound on the disease phenotype in the animal model is evaluated.

Visualizations

Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow for identifying and validating the molecular target of a novel natural product like this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Studies phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography-MS phenotypic_screening->affinity_chromatography cetsa Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cetsa in_silico In Silico Prediction in_silico->affinity_chromatography binding_assays In Vitro Binding Assays (SPR, ITC) cetsa->binding_assays genetic_validation Genetic Validation (siRNA, CRISPR) binding_assays->genetic_validation in_vivo In Vivo Animal Models genetic_validation->in_vivo toxicology Toxicology Studies in_vivo->toxicology

Caption: A generalized workflow for the identification and validation of a novel drug target.

Hypothetical Signaling Pathway Modulation

Should this compound be found to modulate a specific signaling pathway, a diagram would be constructed to visualize its mechanism of action. Below is a hypothetical example of how a natural product might inhibit a pro-inflammatory signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 nfkb_complex IκB-NF-κB Complex kinase2->nfkb_complex nfkb NF-κB nfkb_complex->nfkb IκB degradation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression ligand Inflammatory Ligand ligand->receptor dillenic_acid_c This compound dillenic_acid_c->kinase2 Inhibition

Caption: A hypothetical signaling pathway showing inhibition by this compound.

References

Comparative Cytotoxicity of Dillenia-Derived Compounds in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Dillenic Acid C": Extensive literature searches did not yield specific data on a compound named "this compound." Therefore, this guide focuses on the cytotoxic properties of extracts from plants of the Dillenia genus, notably Dillenia suffruticosa and Dillenia indica, and one of their well-studied bioactive constituents, Betulinic Acid. These substances have demonstrated significant cytotoxic effects against various cancer cell lines, with some studies providing a comparison against normal, non-cancerous cells.

This guide provides an objective comparison of the cytotoxic performance of these natural compounds, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the 50% inhibitory concentration (IC50) values of Dillenia extracts and Betulinic Acid on various cancer and normal cell lines, as determined by MTT assays. Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity of Dillenia suffruticosa Extracts

Extract/FractionCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)
Dichloromethane (DCM) Fraction D/F4MCF-7 (Breast)9.50 ± 0.50[1]3T3 F442A (Mouse Fibroblast)18.00 ± 1.15[1][2]
MDA-MB-231 (Breast)23.00 ± 2.65[1]
Dichloromethane (DCM) Fraction D/F5MCF-7 (Breast)17.67 ± 0.58[1]3T3 F442A (Mouse Fibroblast)18.00 ± 0.57[2]
MDA-MB-231 (Breast)22.00 ± 0.58[1]
Ethyl Acetate (EtOAc) Fraction EA/P2MCF-7 (Breast)34.33 ± 1.53[1]3T3 F442A (Mouse Fibroblast)>100 (approx. 3-fold less cytotoxic than on MCF-7)[1]
Methanolic Leaf ExtractA549 (Lung)More cytotoxic than on CaSki at 48 & 72h[3]-Not specified
CaSki (Cervical)Less cytotoxic than on A549 at 48 & 72h[3]-Not specified
Simpor Leaf ExtractMCF-7 (Breast)52.39[4]-Not specified
HepG2 (Liver)88.52[4]-Not specified

Table 2: Cytotoxicity of Dillenia indica Extracts

ExtractCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)
Aqueous Partition (DIS-Aq)MCF-7 (Breast)65.28[5]Human OsteoblastsNo inhibition at similar concentrations[5]
COV434 (Granulosa)Not specified, but induced apoptosis[5]Rat MyoblastsNo inhibition at similar concentrations[5]
Water Extract (DI-H2O Ext)SAS (Oral Squamous)14[6][7]-Not specified
Methanol Extract (DI-ME Ext)SAS (Oral Squamous)12[6][7]-Not specified

Table 3: Cytotoxicity of Betulinic Acid

| Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | EPG85-257P (Gastric) | 2.01 - 6.16[8] | BALB/3T3 (Mouse Fibroblast) | Generally higher than cancer cells[9] | | EPP85-181P (Pancreatic) | 3.13 - 7.96[8] | Normal Human Keratinocytes | Not negatively affected at effective concentrations[10] | | CL-1 (Canine Lymphoma) | 23.50[11] | - | Not specified | | CLBL-1 (Canine Lymphoma) | 18.2[11] | - | Not specified | | D-17 (Canine Osteosarcoma) | 18.59[11] | - | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] These insoluble crystals are then dissolved using a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[14]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the test compound (Dillenia extract or Betulinic Acid). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a CO₂ incubator.[14][15] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is then determined from a dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and is used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane.

Protocol:

  • Cell Treatment: Seed cells and treat them with the test compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 500 µL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (optional, for distinguishing from necrosis) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 channel.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Results cell_culture 1. Cell Culture (Cancer & Normal Lines) compound_prep 2. Compound Preparation (Dillenia Extract / Betulinic Acid) treatment 3. Cell Treatment (Varying Concentrations) compound_prep->treatment incubation 4. Incubation (24-72 hours) treatment->incubation viability 5a. Cytotoxicity Assay (e.g., MTT) incubation->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis data_acq 6. Data Acquisition (Spectrophotometry / Flow Cytometry) viability->data_acq apoptosis->data_acq ic50 7. IC50 Determination data_acq->ic50 pathway 8. Pathway Analysis data_acq->pathway

Caption: General workflow for assessing the comparative cytotoxicity of natural compounds.

Signaling Pathway Diagram

G cluster_compound Dillenia Extract / Betulinic Acid compound Dillenia / BA akt Akt/mTOR compound->akt inhibits nfkb NF-κB compound->nfkb inhibits jak_stat JAK/STAT3 compound->jak_stat inhibits jnk JNK compound->jnk activates cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest proliferation Proliferation akt->proliferation survival Survival akt->survival nfkb->survival jak_stat->proliferation angiogenesis Angiogenesis jak_stat->angiogenesis apoptosis Apoptosis jnk->apoptosis

Caption: Signaling pathways modulated by Dillenia extracts and their components in cancer cells.

References

A Comparative Analysis of the Anti-Inflammatory Bioactivity of Dillenia suffruticosa Constituents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of extracts and isolated compounds from Dillenia suffruticosa. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison of bioactivity across different assays, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Data Summary

The anti-inflammatory effects of a methanolic extract of Dillenia suffruticosa and its primary triterpenoid constituents, betulinic acid and koetjapic acid, have been evaluated in both in vivo and in vitro models. The following tables summarize the quantitative data from these studies.

Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Test SubstanceDoseRoute of AdministrationPaw Edema Inhibition (%) at 4 hoursSignificance
Methanolic Extract250 - 1,000 mg/kgOralSignificant suppression (specific % not detailed)-
Betulinic Acid50 mg/kgOral47.36 ± 2.23p < 0.001[1]
Koetjapic Acid50 mg/kgOral53.43 ± 7.09p < 0.005[1]

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 InhibitionCOX-2 Inhibition
Betulinic AcidModerately less than COX-2Moderately more than COX-1; noted to have nearly no effect on COX-2 activity in a separate macrophage-based assay.
Koetjapic AcidSlightly more than COX-2Slightly less than COX-1
Flavonoids (Vitexin, Tiliroside, Kaempferol)Moderately less than COX-2Moderately more than COX-1[1]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (In Vivo)

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test substance to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into control and treatment groups.

  • Test Substance Administration: The methanolic extract of Dillenia suffruticosa (250-1,000 mg/kg), betulinic acid (50 mg/kg), or koetjapic acid (50 mg/kg) is administered orally.[1]

  • Induction of Inflammation: One hour after the administration of the test substance, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where:

    • V_c = Average paw volume of the control group

    • V_t = Average paw volume of the treated group

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Oral Administration of Test Substance Oral Administration of Test Substance Baseline Paw Volume Measurement->Oral Administration of Test Substance Carrageenan Injection Carrageenan Injection Oral Administration of Test Substance->Carrageenan Injection Measure Paw Volume at Intervals Measure Paw Volume at Intervals Carrageenan Injection->Measure Paw Volume at Intervals Calculate % Inhibition Calculate % Inhibition Measure Paw Volume at Intervals->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow of the in vivo carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical mediators of inflammation.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Methodology:

  • Reagents and Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • TMPD (chromogenic substrate)

    • Test compounds (betulinic acid, koetjapic acid)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Assay Procedure:

    • The reaction mixture is prepared in a 96-well plate and contains the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding arachidonic acid and TMPD.

    • The absorbance at 590 nm is measured over time using a plate reader.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G In Vitro COX Inhibition Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Test Compound Add Test Compound Prepare Reaction Mixture->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for an in vitro COX enzyme inhibition assay.

Signaling Pathway

The anti-inflammatory effects of the compounds from Dillenia suffruticosa are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation, pain, and fever.

G Arachidonic Acid Cascade and COX Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins COX-2 (Inducible)->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Betulinic Acid & Koetjapic Acid Betulinic Acid & Koetjapic Acid Betulinic Acid & Koetjapic Acid->COX-1 (Constitutive) Betulinic Acid & Koetjapic Acid->COX-2 (Inducible)

References

Structure-Activity Relationship of Dillenic Acid C Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Dillenic acid C analogs, focusing on their anticancer and anti-inflammatory properties. Due to the limited availability of specific biological data for this compound, this guide draws upon experimental data from closely related pentacyclic triterpenoids, particularly oleanane and ursane acid derivatives, to infer the SAR of potential this compound analogs.

Unveiling the Therapeutic Potential: Anticancer and Anti-inflammatory Activities

This compound, identified as 1-hydroxy-3-oxoolean-12-en-30-oic acid, belongs to the oleanane class of pentacyclic triterpenoids. This class of compounds, including the well-studied oleanolic acid and ursolic acid, has garnered significant attention for its diverse pharmacological activities. The core pentacyclic structure serves as a versatile scaffold for chemical modifications, leading to the generation of analogs with enhanced potency and selectivity against various diseases, notably cancer and inflammatory conditions.

The anticancer and anti-inflammatory effects of these triterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response. A central player in these processes is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of genes involved in immunity, inflammation, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many cancers and chronic inflammatory diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is intricately linked to the chemical modifications of their pentacyclic scaffold. The following SAR insights have been gleaned from studies on related oleanane and ursane triterpenoids:

  • Modifications at the C-3 Position: The hydroxyl and keto groups on the A-ring are crucial for activity. The introduction of a cyano group and the formation of an α,β-unsaturated ketone in the A-ring, as seen in synthetic oleanane triterpenoids like CDDO (2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid), have been shown to dramatically increase anti-inflammatory and antiproliferative activities.

  • The Role of the C-28 Carboxyl Group: The carboxylic acid at the C-28 position is a key determinant of activity. Esterification or amidation at this position can modulate the compound's lipophilicity and, consequently, its cellular uptake and interaction with molecular targets. In some cases, a free carboxyl group is essential for potent activity.

  • Influence of the C-1 Hydroxyl Group: While specific data on the C-1 hydroxyl group of this compound is scarce, studies on related triterpenoids suggest that the position and stereochemistry of hydroxyl groups on the A-ring can significantly impact biological activity.

  • Modifications on the C-Ring: The presence of a double bond at C-12 is common in this class of triterpenoids. Introduction of an enone functionality in the C-ring has been shown to enhance the inhibitory activity against nitric oxide production, a key process in inflammation.

Comparative Biological Activity of Oleanolic Acid Analogs

To provide a quantitative comparison, the following table summarizes the anticancer and anti-inflammatory activities of various oleanolic acid analogs, which share the same core structure as this compound.

Compound/AnalogModificationBiological ActivityCell Line/ModelIC50/EC50 (µM)Reference
Anticancer Activity
Oleanolic Acid-CytotoxicityA375 (Melanoma)~41[1]
Spinasaponin A methyl esterGlycosylation at C-3, Methyl ester at C-28CytotoxicityHL-60 (Leukemia)4.44[2]
Spinasaponin A methyl esterGlycosylation at C-3, Methyl ester at C-28CytotoxicityHCT-116 (Colon)0.63[2]
Pesudoginsenoside RP(1) methyl esterGlycosylation at C-3, Methyl ester at C-28CytotoxicityHCT-116 (Colon)6.50[2]
Anti-inflammatory Activity
Oleanolic Acid-NO InhibitionRAW 264.731.28 (µg/mL)[3]
OADP (Diamine-PEGylated OA derivative)PEGylation and amination at C-28NO InhibitionRAW 264.71.09 (µg/mL)[3]
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)A- and C-ring modificationNO InhibitionMouse Macrophages< 0.001[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (usually 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory and anticancer activities of many triterpenoids.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1 IL-1 IL1R IL-1R IL1->IL1R Binds IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_P->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships governing the anticancer and anti-inflammatory properties of this compound analogs, leveraging data from closely related compounds. Further research focusing on the synthesis and biological evaluation of a dedicated library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Antioxidant Potential of Dillenia Species Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Dillenia, comprising around 100 species of flowering plants, has long been a subject of interest in traditional medicine across Southern Asia, Australasia, and the Indian Ocean Islands. Modern scientific inquiry has focused on validating these traditional uses, particularly exploring the antioxidant properties of various Dillenia species. This guide provides a comparative overview of the antioxidant potential of several Dillenia species, supported by experimental data, to aid researchers and professionals in the fields of natural product chemistry and drug development.

Quantitative Antioxidant Activity

The antioxidant capacity of plant extracts is often attributed to their rich content of phenolic and flavonoid compounds. These compounds can neutralize harmful free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases. The following tables summarize the key antioxidant metrics for different extracts of various Dillenia species, providing a basis for comparison.

Total Phenolic and Flavonoid Content

The total phenolic content (TPC) and total flavonoid content (TFC) are crucial indicators of the antioxidant potential of plant extracts. TPC is typically expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g), while TFC is often expressed as milligrams of quercetin or rutin equivalents per gram of dry extract (mg QE/g or mg RE/g).

SpeciesPlant Part & Extract TypeTotal Phenolic Content (mg GAE/g)Total Flavonoid ContentReference
Dillenia indica Fruit (50% Aqueous Methanolic)59.99 ± 2.21-[1]
Bark (Methanolic Crude Extract)90.2182.6 mg RE/g[2]
Bark (Chloroform Fraction)171.1340.2 mg RE/g[2]
Bark (Aqueous Fraction)158.1362.6 mg RE/g[2]
Bark (Petroleum Ether Fraction)52.1285.9 mg RE/g[2]
Dillenia suffruticosa Wood Bark (Methanolic Fraction)254.34 ± 16.86-[1][3]
Wood Bark (Chloroform Fraction)-15.33 ± 0.26 mg RE/g[1][3]
Leaf (Methanolic)34.3712-20.3 mg/g[4]
Root (Aqueous)282.11-[5]
Root (Methanolic)503.10-[5]
Leaves (Methanol)309.91 ± 3.4236.24 ± 1.36 mg QE/g[2]
Dillenia pentagyna Fruit (Methanolic)7.23.34-3.83 mg/g[4]
Flower (Aqueous-Methanol)9.3352.14 mg QE/g[5]
Dillenia excelsa Leaf (Methanolic)181.2536 mg QE/g[2]
Dillenia auriculata Bark19.70 ± 0.0519.53 ± 0.08 mg RE/g[2]
Dillenia bracteata Leaves (Ethanolic)68.67-[2]
Dillenia serrata Stem Bark59.2-[2]
In Vitro Antioxidant Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), a lower IC50 value indicates a higher antioxidant activity.

SpeciesPlant Part & Extract TypeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Dillenia indica Fruit (50% Aqueous Methanolic)56.66 ± 1.55-[1]
Bark (Aqueous Fraction)1.5-[2]
Bark (Chloroform Fraction)2.5-[2]
Bark (Crude Methanolic Extract)23-[2]
Bark (Petroleum Ether Fraction)61-[2]
Bark (Ethyl Acetate Fraction)1.87 ± 0.137.58 ± 0.10[6]
Dillenia suffruticosa Wood Bark (Crude Extract)<15.63 (ppm)-[1][3]
Wood Bark (Methanol Fraction)8.83 (ppm)-[1][3]
Leaves (Methanolic)0.42 mg/g-[4]
Dillenia pentagyna Fruit (Aqueous Methanol)0.51 mg/dry fruit-[7]
Fruit (Acetone Extract)2.21 mg/dry fruit-[7]
Bark (Hydroalcoholic Extract)--[8]
Bark (Fraction F1)--[8]
Dillenia excelsa Leaf (Methanolic)145 (ppm)-[2]

Experimental Protocols

Standardized methodologies are crucial for the reliable comparison of antioxidant activities. Below are the detailed protocols for the key assays mentioned in this guide.

Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content.[3]

  • Reagent Preparation :

    • Folin-Ciocalteu reagent: Dilute the commercial reagent with distilled water.

    • Sodium Carbonate Solution: Prepare a saturated solution of sodium carbonate (Na₂CO₃) in distilled water.

    • Gallic Acid Standard: Prepare a stock solution of gallic acid in methanol and create a series of dilutions to generate a standard curve.

  • Procedure :

    • Mix the plant extract with the Folin-Ciocalteu reagent.

    • After a short incubation period, add the sodium carbonate solution to the mixture.

    • Incubate the reaction mixture in the dark for a specified time (e.g., 30 minutes) at room temperature.

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

  • Calculation :

    • The total phenolic content is determined from the standard curve of gallic acid and is expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[8]

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.[5]

  • Reagent Preparation :

    • Aluminum Chloride (AlCl₃) Solution: Prepare a 2% solution of AlCl₃ in methanol.

    • Quercetin/Rutin Standard: Prepare a stock solution of quercetin or rutin in methanol and create a series of dilutions for the standard curve.

  • Procedure :

    • Mix the plant extract with the aluminum chloride solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

    • Measure the absorbance of the resulting solution at a specific wavelength (typically around 415 nm or 510 nm) against a blank.

  • Calculation :

    • The total flavonoid content is calculated from the standard curve of quercetin or rutin and expressed as mg of quercetin/rutin equivalents per gram of dry extract (mg QE/g or mg RE/g).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and reliable method to determine the free radical scavenging activity of antioxidants.[4]

  • Reagent Preparation :

    • DPPH Solution: Prepare a solution of DPPH in methanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

  • Procedure :

    • Add different concentrations of the plant extract to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the decrease in absorbance of the DPPH solution at its maximum absorbance wavelength (around 517 nm).

  • Calculation :

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentration.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in assessing antioxidant potential and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Plant_Material Dillenia Plant Material (Leaves, Bark, Fruit) Drying Drying & Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol, Water) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract TPC Total Phenolic Content (Folin-Ciocalteu) Crude_Extract->TPC TFC Total Flavonoid Content (AlCl3 Method) Crude_Extract->TFC DPPH DPPH Radical Scavenging Assay Crude_Extract->DPPH ABTS ABTS Radical Scavenging Assay Crude_Extract->ABTS Spectrophotometry Spectrophotometric Measurement TPC->Spectrophotometry TFC->Spectrophotometry DPPH->Spectrophotometry ABTS->Spectrophotometry Calculation Calculation of TPC, TFC, % Inhibition Spectrophotometry->Calculation IC50 IC50 Value Determination Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for assessing the antioxidant potential of Dillenia species extracts.

Research on Dillenia indica has shed light on the potential molecular mechanisms underlying its antioxidant effects. One key pathway identified is the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[9]

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_activation Nrf2 Activation cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Dillenia_Extract Dillenia indica Extract (e.g., Betulinic Acid) Dillenia_Extract->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Cellular_Protection->ROS Neutralizes

Caption: The Keap1-Nrf2 signaling pathway activated by Dillenia indica extract.

This guide provides a consolidated resource for comparing the antioxidant potential of various Dillenia species. The presented data highlights the significant antioxidant capacities of these plants, particularly Dillenia indica and Dillenia suffruticosa, and underscores their potential for further investigation in the development of novel therapeutic agents. The detailed experimental protocols and pathway diagrams offer a practical framework for researchers to build upon in their future studies.

References

assessing the cross-reactivity of antibodies raised against Dillenic acid C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the specificity of antibodies is paramount to the validity and reproducibility of experimental results. A critical aspect of this validation is the assessment of cross-reactivity, the phenomenon where an antibody binds to an unintended molecule that is structurally similar to the target antigen. This guide provides a comprehensive comparison of common methods used to evaluate antibody cross-reactivity, complete with experimental protocols and data presentation strategies to aid in the selection of highly specific reagents.

Understanding Antibody Cross-Reactivity

An antibody's specificity is determined by the precise fit between its paratope (antigen-binding site) and the epitope on an antigen.[1] Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes and binds to other antigens with similar structural regions or epitopes.[2][3] This can lead to inaccurate experimental outcomes and has significant implications for scientific reproducibility.[2] Therefore, rigorous testing for cross-reactivity against closely related proteins is essential to ensure the accuracy of experimental data.[2]

Predicting potential cross-reactivity can be initiated through bioinformatic analysis. A common approach is to perform a sequence alignment of the immunogen sequence with protein sequences from the species of interest using tools like the Basic Local Alignment Search Tool (BLAST).[3] A sequence homology of 85% or higher is often considered a strong indicator of potential cross-reactivity.[3] However, experimental validation remains the gold standard for confirming specificity.

Comparative Analysis of Cross-Reactivity Assessment Methods

Several immunoassays can be employed to assess antibody cross-reactivity. The choice of method often depends on the application, the nature of the antigen, and the required sensitivity. The following table summarizes and compares the key features of three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot (WB), and Surface Plasmon Resonance (SPR).

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western Blot (WB)Surface Plasmon Resonance (SPR)
Principle Quantifies antigen-antibody interaction in a multi-well plate format using an enzyme-linked secondary antibody and a chromogenic, fluorogenic, or chemiluminescent substrate.[4][5][6]Detects specific proteins in a complex mixture after separation by size using gel electrophoresis and transfer to a membrane.[7][8][9]Measures the real-time binding kinetics and affinity of molecular interactions by detecting changes in the refractive index on a sensor surface.[10][11][12][13]
Primary Application High-throughput screening of antibody binding to a panel of related antigens. Quantitative analysis of cross-reactivity.Assessment of antibody specificity against proteins of different molecular weights in a complex sample (e.g., cell lysate).Detailed kinetic analysis (on- and off-rates) and affinity measurements of antibody binding to multiple analytes.
Sample Throughput HighLow to MediumHigh (with modern instrumentation)[10]
Data Output Quantitative (absorbance, fluorescence, or luminescence values)Semi-quantitative (band intensity) and qualitative (presence/absence of bands at specific molecular weights)Quantitative (real-time binding curves, kinetic rate constants, affinity constants)
Sensitivity HighModerate to HighVery High
Key Advantages Scalable for high-throughput analysis, relatively low cost, and quantitative.Provides information on the molecular weight of cross-reactive targets, useful for identifying specific off-target proteins.Label-free, real-time data acquisition, provides detailed kinetic information beyond simple binding.[13]
Key Limitations Does not provide information on the molecular weight of the cross-reacting molecule.Lower throughput, can be less sensitive for low-abundance proteins, and interpretation can be subjective.Requires specialized and expensive instrumentation, and assay development can be more complex.

Experimental Workflow for Assessing Antibody Cross-Reactivity

A systematic approach is crucial for accurately assessing antibody cross-reactivity. The following diagram illustrates a general workflow that can be adapted for various experimental setups.

Antibody Cross-Reactivity Assessment Workflow General Workflow for Antibody Cross-Reactivity Assessment cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Interpretation & Conclusion Immunogen Sequence Analysis Immunogen Sequence Analysis BLAST Analysis BLAST Analysis Immunogen Sequence Analysis->BLAST Analysis Input Identify Potential Cross-Reactants Identify Potential Cross-Reactants BLAST Analysis->Identify Potential Cross-Reactants Output Antigen Panel Selection Antigen Panel Selection Identify Potential Cross-Reactants->Antigen Panel Selection Immunoassay Execution Immunoassay Execution Antigen Panel Selection->Immunoassay Execution Test Antigens Data Analysis Data Analysis Immunoassay Execution->Data Analysis Raw Data Compare Binding Signals Compare Binding Signals Data Analysis->Compare Binding Signals Determine Specificity Profile Determine Specificity Profile Compare Binding Signals->Determine Specificity Profile Final Antibody Validation Final Antibody Validation Determine Specificity Profile->Final Antibody Validation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on general best practices for the disposal of acidic organic compounds in a laboratory setting. "Dillenic acid C" is not a standard recognized chemical name, and no specific Safety Data Sheet (SDS) is available. It is assumed to be an acidic organic compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

Proper handling of acidic organic compounds is crucial to ensure personnel safety and environmental protection. Before beginning any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE):

When handling this compound or any acidic organic waste, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn over the goggles for added protection against splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. It is advisable to double-glove for extra protection.[2][3]

  • Body Protection: A chemical-resistant lab coat or apron must be worn to protect against spills.[1] For larger quantities or higher concentrations, an acid-resistant suit may be necessary.[2][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of acidic organic waste involves a systematic approach to ensure safety and compliance with regulations. The following steps outline the general procedure for the disposal of this compound.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: Acidic Organic Compound (this compound)".

    • Organic acid waste should be segregated from other waste streams, particularly from bases, oxidizing agents, and reactive materials, to prevent violent reactions.[4][5]

  • Containerization:

    • Use a leak-proof and corrosion-resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[6][7] Metal containers should never be used for acidic waste.[4]

    • Ensure the container is properly sealed to prevent leaks or spills. Do not overfill the container; leave at least 10% headspace for expansion.[5]

  • Neutralization (if permissible and safe):

    • Consult with your institution's EHS department before attempting neutralization. Some regulations prohibit on-site treatment of hazardous waste without a permit.

    • If permitted, small quantities of dilute acidic waste may be neutralized. This process should be carried out in a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acidic solution while stirring continuously.[8]

    • Monitor the pH of the solution using pH test strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.[8][9]

    • Be aware that neutralization can generate heat and gas. Proceed with caution and allow the mixture to cool before final disposal.

  • Final Disposal:

    • For neutralized waste: If the resulting solution is deemed non-hazardous by your EHS department, it may be permissible to dispose of it down the drain with copious amounts of water.[10]

    • For un-neutralized or concentrated waste: The sealed and labeled container must be transferred to your institution's designated hazardous waste storage area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

Quantitative Data Summary

Since specific data for "this compound" is unavailable, the following table provides general quantitative information relevant to the disposal of acidic organic compounds.

ParameterValue/RangeSignificance in Disposal
pH Typically < 7Determines the need for neutralization and the corrosive nature of the waste.
Neutralization pH Target 6.0 - 8.0The safe pH range for drain disposal of neutralized aqueous waste, subject to local regulations.[8][9]
Recommended Dilution for Neutralization 1:10 (acid to water)Diluting concentrated acids before neutralization helps to control the reaction rate and heat generation.[10]
Container Headspace > 10%Prevents spills and container rupture due to temperature and pressure changes.[5]
Flush Water Ratio > 20:1 (water to waste)For permissible drain disposal of neutralized waste, a large volume of water is required to ensure dilution.[10]

Experimental Workflow for Neutralization

The following is a generalized experimental protocol for the neutralization of a small quantity of dilute acidic organic waste.

  • Preparation:

    • Don all required PPE (chemical splash goggles, face shield, chemical-resistant gloves, and lab coat).

    • Conduct the entire procedure within a certified chemical fume hood.

    • Prepare a neutralizing solution of a weak base (e.g., 5% sodium bicarbonate in water).

    • Have pH test strips or a calibrated pH meter readily available.

  • Dilution:

    • If starting with a concentrated acid, slowly add the acid to a large volume of cold water (a 1:10 ratio of acid to water is recommended) in a suitable container (e.g., a large beaker). Always add acid to water, never the other way around.

  • Neutralization:

    • Place the container with the diluted acidic solution on a magnetic stir plate and add a stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly and carefully add the prepared weak base solution to the stirring acidic solution. Add the base in small increments to control the reaction and prevent excessive foaming or heat generation.

  • pH Monitoring:

    • Periodically stop the addition of the base and test the pH of the solution.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Steps:

    • Once the desired pH is reached, turn off the stirrer and allow the solution to cool to room temperature.

    • If approved by your institution's EHS, the neutralized solution can then be disposed of down the drain, followed by a large volume of running water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Label as 'Acidic Organic Waste' - Store away from bases and oxidizers ppe->segregate container Use Proper Container: - Leak-proof, corrosion-resistant - Leave >10% headspace segregate->container ehs_consult Consult EHS for Neutralization Policy container->ehs_consult neutralize Neutralize Waste: - Dilute acid (1:10 in water) - Slowly add weak base (e.g., NaHCO3) - Monitor pH to 6.0-8.0 ehs_consult->neutralize Neutralization Permitted hazardous_waste Dispose as Hazardous Waste: - Seal and label container - Transfer to designated storage area - Arrange for professional disposal ehs_consult->hazardous_waste Neutralization Not Permitted drain_disposal Drain Disposal (if permitted): - Ensure solution is cool - Pour down drain with copious water (>20x volume) neutralize->drain_disposal end End: Disposal Complete hazardous_waste->end drain_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocol: Dillenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or toxicological information is publicly available for "Dillenic acid C." This suggests it may be a novel, uncharacterized, or hypothetical compound. The following guidance is based on the prudent practice of treating any unknown substance as potentially hazardous. This protocol outlines the essential safety and logistical procedures for handling a novel solid organic acid, assuming unknown toxicity and reactivity. A thorough, lab-specific risk assessment is mandatory before any handling.[1][2]

Essential Safety and Hazard Assessment

Before any work begins, a comprehensive risk assessment must be conducted.[2][3] This process is crucial for identifying potential hazards and implementing appropriate control measures when data is limited.[4]

Pre-Handling Risk Assessment Protocol

This step-by-step process ensures all potential hazards are considered before handling this compound.

  • Information Gathering:

    • Attempt to find any available data on this compound or structurally similar compounds.

    • Consult internal safety professionals and supervisors.[1]

    • In the absence of data, assume the compound is corrosive, toxic, and potentially reactive.[5]

  • Hazard Identification:

    • Primary Hazards: As an organic acid, assume it is corrosive to skin, eyes, and respiratory tract.[6][7]

    • Physical Hazards: If a powder, it may form combustible dust concentrations in the air.[8] Assess its potential for generating static electricity.

    • Toxicity: Assume high acute and chronic toxicity via all routes of exposure (inhalation, ingestion, skin contact) until proven otherwise.[1][5] Consider potential for it to be a sensitizer, carcinogen, or reproductive toxin.[4]

  • Exposure Control Evaluation:

    • Determine the potential routes of exposure for the planned experiment.[1]

    • Assess if the procedures will generate dust or aerosols.[1]

    • Evaluate the adequacy of existing engineering controls (e.g., chemical fume hoods, glove boxes).

  • Control Measure Implementation:

    • Based on the assessment, select the necessary engineering controls, administrative controls (SOPs, training), and Personal Protective Equipment (PPE).[2]

    • Develop a detailed Standard Operating Procedure (SOP) for the specific experiment.[3]

  • Emergency Preparedness:

    • Locate and ensure the functionality of all safety equipment (safety showers, eyewash stations, spill kits).[7]

    • Establish clear procedures for spills, exposures, and other emergencies.[9]

Assumed Hazard Classification

The following table summarizes the assumed hazards for this compound in the absence of specific data.

Hazard CategoryAssumed Classification and Potential Effects
Acute Toxicity High via inhalation, ingestion, and dermal contact.[5]
Skin Corrosion/Irritation Corrosive. May cause severe skin burns and eye damage.[6][7]
Serious Eye Damage/Irritation Corrosive. May cause irreversible eye damage.[6]
Respiratory/Skin Sensitization Potential Sensitizer. May cause allergic skin reaction or asthma symptoms.[1]
Carcinogenicity/Mutagenicity Unknown. Treat as a potential carcinogen/mutagen.[4]
Physical Hazards Combustible Dust. Fine dust may form explosive mixtures with air.[8]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protection is required.[10][11] The selection of PPE must be based on the risk assessment of the specific procedures being performed.

Required PPE for Handling Solid this compound
PPE TypeSpecification and Rationale
Hand Protection Double Gloving: Wear two pairs of chemical-resistant gloves.[11] An inner nitrile glove with an outer glove of thicker material like neoprene or butyl rubber.[6][12] Always consult the glove manufacturer's compatibility chart for organic acids.[13]
Eye and Face Protection Chemical Splash Goggles and Face Shield. Goggles are mandatory to protect from splashes.[6][7] A face shield must be worn over the goggles to protect the entire face, especially during procedures with a higher risk of splashes or dust generation.[12][14]
Body Protection Flame-Resistant (FR) Laboratory Coat. A fully buttoned, long-sleeved lab coat made of a material like Nomex® is required.[12] An additional chemical-resistant apron should be worn over the lab coat.[7][13]
Respiratory Protection Required if dust may be generated. A NIOSH-approved respirator is necessary if work is not performed in a certified containment system (like a glove box).[8][12] The type (e.g., N95 for particulates, or an air-purifying respirator with organic acid cartridges) must be determined by a risk assessment.[6][11] All respirator use requires prior medical evaluation and fit testing.[12]
Foot Protection Closed-toe, chemical-resistant shoes. The entire foot must be covered.[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or glove box.[9][13]

    • Ensure the work area is clean and free of incompatible materials, especially bases and oxidizing agents.[9]

    • Assemble all necessary equipment and the designated hazardous waste container before starting work.

  • Weighing and Transfer:

    • Handle only the smallest practical quantities for the experiment.[9]

    • When weighing the solid, perform the task in a ventilated enclosure or fume hood to minimize dust inhalation.

    • Use anti-static tools and equipment to prevent ignition of combustible dust.

    • When creating solutions, always add the acid to the solvent (e.g., water), never the other way around , to control any exothermic reaction.[13]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use with an appropriate cleaning solution.[9]

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces.[15]

    • Wash hands thoroughly with soap and water immediately after removing gloves.[13]

Emergency Procedures
Emergency TypeImmediate Action Plan
Skin Exposure Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes while removing contaminated clothing.[9][15] Seek immediate medical attention.
Eye Exposure Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[13] Seek immediate medical attention.
Spill For a small spill (<100 mL, manageable in <10 min): If trained, wear appropriate PPE, cover the spill with an acid-neutralizing absorbent material, sweep it up carefully to avoid generating dust, and place it in a labeled hazardous waste container.[13] For a large spill: Evacuate the area immediately, notify others, and contact the institutional emergency response team.[13]
Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Use a dedicated, clearly labeled hazardous waste container for all this compound waste.[16]

    • The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and kept closed when not in use.[9][17]

    • Do not mix this compound waste with other waste streams, especially bases or oxidizers, to prevent dangerous reactions.[16]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound (Assumed Hazardous)," and list all known or suspected hazards.[17]

    • Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.[16][17]

  • Final Disposal:

    • Arrange for pickup and disposal through the institution's Environmental Health & Safety (EH&S) department.[18]

    • Never dispose of this compound down the drain or in regular trash.[19] An unknown chemical cannot be disposed of until its hazards are characterized, or it is handled by a professional hazardous waste vendor.[19]

Visual Workflow for Handling Novel Chemicals

The following diagram illustrates the logical workflow for safely managing a new and uncharacterized chemical like this compound, from initial assessment to final disposal.

Workflow for Handling Novel Chemical (this compound) A Start: New Chemical (this compound) B Step 1: Conduct Comprehensive Risk Assessment A->B C Is Data Available? B->C D Assume High Hazard: - Corrosive - Toxic - Reactive C->D No E Use Existing SDS / Literature Data C->E Yes F Step 2: Develop SOP & Select Controls D->F E->F G Engineering Controls: - Fume Hood - Glove Box F->G H Administrative Controls: - Training - Designated Area F->H I Select High-Level PPE (See Table 2.1) F->I J Step 3: Perform Experiment (Follow Handling Protocol) F->J K Emergency Event? J->K L Follow Emergency Procedures K->L Yes M Step 4: Decontaminate & Segregate Waste K->M No L->M N Step 5: Arrange for EH&S Disposal M->N O End: Process Complete N->O

Caption: Logical workflow for handling a novel chemical from risk assessment to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dillenic acid C
Reactant of Route 2
Dillenic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.